Product packaging for AS-85(Cat. No.:)

AS-85

Cat. No.: B8248211
M. Wt: 579.7 g/mol
InChI Key: WDQKQCWRQIVDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AS-85 is a useful research compound. Its molecular formula is C26H28F3N5O3S2 and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28F3N5O3S2 B8248211 AS-85

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N5O3S2/c27-26(28,29)39(36,37)33-8-6-20(7-9-33)34-15-22(17-2-1-3-18(11-17)24(30)38)21-5-4-16(10-23(21)34)12-32-25(35)19-13-31-14-19/h1-5,10-11,15,19-20,31H,6-9,12-14H2,(H2,30,38)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKQCWRQIVDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C3=C2C=C(C=C3)CNC(=O)C4CNC4)C5=CC(=CC=C5)C(=S)N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unable to Identify Compound "AS-85" in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of public scientific databases, research articles, and chemical registries, no specific information was found for a compound designated "AS-85" in the context of drug discovery and synthesis.

The search for "this compound" did not yield any relevant results for a chemical entity with associated discovery, synthesis, or biological activity data. The primary result for the query "this compound" relates to Astatine, the chemical element with the atomic number 85. Other search results were unrelated to a specific bioactive compound, instead referencing publications, licenses, or scientific sessions that coincidentally include the number "85".

This suggests that "this compound" may be an internal, unpublished designation for a compound within a private research entity, or it may be an incorrect or incomplete identifier. Without a publicly recognized name, chemical structure, or reference in the scientific literature, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and pathway diagrams.

For the AI to generate the requested technical whitepaper, a valid, publicly documented compound identifier is required. Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to use standard nomenclature, such as the IUPAC name, common name, CAS registry number, or a reference to a published patent or scientific paper.

Preliminary In Vitro Studies of Antigen 85 (Ag85): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details preliminary in vitro studies on the Antigen 85 (Ag85) complex , a crucial component of Mycobacterium tuberculosis. No information was found regarding a substance or compound specifically designated "AS-85" in the initial literature search. The content herein is based on the available research for Ag85 and is intended for researchers, scientists, and drug development professionals.

The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a key player in the biosynthesis of the mycobacterial cell wall, making it a significant target for novel anti-tuberculosis therapies.[1] These enzymes are responsible for the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex, a vital process for the bacterium's survival and pathogenicity.[1] This document summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Quantitative Data from In Vitro Inhibition Studies

The following table summarizes the quantitative findings from in vitro inhibition studies targeting the Ag85 complex.

InhibitorTargetAssayKey FindingsReference
Ebselen (EBS)Ag85CRadiometric Mycolyltransferase AssayTDM synthesis completely abolished at 10 µM.[2][3]
Ebselen (EBS)Ag85CRadiometric Mycolyltransferase AssayTMM formation reduced by 70.7% at 10 µM.[2][3]
Ebselen (EBS)Ag85 EnzymesIn Vitro Inhibition AssayKi value of 63 nM.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Radiometric Mycolyltransferase Assay

This assay measures the enzymatic activity of Ag85 proteins by quantifying the synthesis of trehalose dimycolate (TDM) and trehalose monomycolate (TMM).

  • Materials:

    • Purified Ag85C protein

    • Trehalose monomycolate (TMM)

    • [U-¹⁴C] trehalose

    • Inhibitor (e.g., Ebselen)

    • Control vehicle (e.g., DMSO)

  • Procedure:

    • The Ag85C protein is incubated in the presence of TMM and [U-¹⁴C] trehalose.

    • The test compound (e.g., 10 µM Ebselen) or a control vehicle is added to the reaction mixture.

    • The reaction is allowed to proceed under optimal conditions for the enzyme.

    • The reaction products (TDM and TMM) are then extracted and separated, typically using thin-layer chromatography (TLC).

    • The amount of radiolabeled TDM and TMM is quantified to determine the level of mycolyltransferase activity and the inhibitory effect of the test compound.[2][3]

2. [¹⁴C]-Acetate Incorporation Assay in Mycobacterium tuberculosis

This cell-based assay assesses the effect of inhibitors on the synthesis of mycolic acid-containing lipids within live bacteria.

  • Materials:

    • Mycobacterium tuberculosis culture

    • [¹⁴C]-acetate

    • Inhibitor (e.g., Ebselen) at various concentrations (e.g., 0.5x and 1x MIC)

    • Lipid extraction solvents

  • Procedure:

    • Mycobacterium tuberculosis cultures are treated with the inhibitor at specified concentrations for a defined period (e.g., 16 hours).

    • [¹⁴C]-acetate is added to the cultures, which is then incorporated into newly synthesized lipids.

    • Total lipids are extracted from the bacterial cells.

    • The extracted lipids, including TMM and TDM, are separated by chromatography.

    • The incorporation of [¹⁴C]-acetate into TMM and TDM is quantified to determine the inhibitory effect on lipid synthesis.[2][3]

3. Cell Viability and Cytotoxicity Assays

These assays are used to determine the effect of a substance on cell proliferation and death.

  • Cell Lines:

    • Human T lymphoblastic leukemia cells (Jurkat)

    • Human chronic myeloid leukemia cell line (K-562)

  • General Protocol (as exemplified by Trypan Blue Exclusion Assay):

    • An aliquot of the cell suspension is mixed with a 0.4% Trypan Blue solution.

    • Viable cells with intact membranes exclude the dye, while non-viable cells take it up.

    • Stained (dead) and unstained (alive) cells are counted using a hemocytometer or an automated cell counter.[4]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Signaling Pathways and Experimental Workflows

Signaling Pathway Activated by Ag85a-S2

In vitro studies have shown that a fusion protein, Ag85a-S2, activates the cGAS-STING signaling pathway in bone marrow-derived macrophages (BMDM) and the U937 cell line.[5][6][7] This pathway is crucial for the innate immune response to intracellular pathogens.

Ag85a_S2_cGAS_STING_Pathway Ag85a_S2 Ag85a-S2 cGAS cGAS Ag85a_S2->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Interferon & Cytokines IRF3->IFN induces expression Immune_Response Cellular Immune Response IFN->Immune_Response enhances

Caption: Ag85a-S2 activates the cGAS-STING signaling pathway in vitro.

Experimental Workflow for In Vitro Mycolyltransferase Inhibition Assay

The following diagram illustrates the workflow for assessing the in vitro inhibition of Ag85 mycolyltransferase activity.

Mycolyltransferase_Inhibition_Workflow Start Start: Prepare Reaction Mixture (Ag85, TMM, [U-14C]trehalose) Add_Inhibitor Add Test Inhibitor (e.g., EBS) or Control Start->Add_Inhibitor Incubation Incubate under Optimal Enzymatic Conditions Add_Inhibitor->Incubation Lipid_Extraction Stop Reaction & Extract Lipids Incubation->Lipid_Extraction TLC Separate Lipids via Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Quantify Radiolabeled TDM & TMM TLC->Quantification Analysis Analyze Data to Determine Inhibition Percentage Quantification->Analysis

References

In-Depth Technical Guide: Physicochemical Properties of Sorbitan Trioleate (Span 85)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Sorbitan Trioleate, commonly known as Span 85. This non-ionic surfactant is widely utilized as an emulsifier, stabilizer, and dispersing agent in various pharmaceutical and research applications. A thorough understanding of its physicochemical properties is critical for formulation development, ensuring product performance and regulatory compliance. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and explores the compound's interactions within biological systems.

Core Physicochemical Properties

Sorbitan trioleate is the tri-ester of oleic acid and anhydrides of sorbitol. It is a viscous, oily liquid, typically amber to brown in color.[1][2] Its lipophilic nature is characterized by a low Hydrophile-Lipophile Balance (HLB) value.

PropertyValueReference(s)
Chemical Name Sorbitan Trioleate[3]
Synonyms Span 85, STO
CAS Number 26266-58-0[4]
Molecular Formula C₆₀H₁₀₈O₈[4]
Molecular Weight 957.49 g/mol [4]
Appearance Amber to brown oily liquid[1][2]
HLB Value 1.8[2]
Density 0.95 g/cm³ at 20°C[4]

Solubility Profile

Span 85 is characterized by its poor aqueous solubility and good solubility in various organic solvents.

Aqueous Solubility

Span 85 is practically insoluble in water, with a reported solubility of <0.001 g/L.[4][5]

Organic Solvent Solubility

Quantitative solubility data in a range of organic solvents is crucial for formulation design. The following table summarizes the available data. It is important to note that much of the publicly available data is qualitative.

SolventSolubilityTemperature (°C)Reference(s)
Chloroform50 mg/mLNot Specified[4][5][6][7]
IsopropanolSlightly SolubleNot Specified[1][2][8]
XyleneSlightly SolubleNot Specified[1][2]
Cottonseed OilSlightly SolubleNot Specified[1][2][8]
Mineral OilSlightly SolubleNot Specified[1][2][8]
EthanolSlightly SolubleNot Specified[6]
TolueneSolubleNot Specified
HexaneSolubleNot Specified
Ethyl AcetateSolubleNot Specified
DichloromethaneSolubleNot Specified
AcetoneSolubleNot Specified

Stability Data

Span 85 is generally considered stable under recommended storage conditions. However, it is susceptible to degradation under certain chemical and physical stresses.

Chemical Stability
  • Hydrolysis: Span 85 is an ester and is therefore susceptible to hydrolysis. It is reported to be stable in weak acid or weak base conditions. However, it will gradually saponify under strong acid or strong base conditions.[3]

  • Oxidation: As an unsaturated fatty acid ester, Span 85 can be prone to oxidation. It is recommended to avoid contact with strong oxidizing agents.[9]

Physical Stability
  • Thermal Stability: It is recommended to store Span 85 in a cool, dry place.[1] While a specific decomposition temperature is not consistently reported, it is a combustible liquid.[5]

  • Shelf Life: The typical shelf life is reported to be around 2 years when stored in a cool, dry, and draughty place.[1][10]

Note: No quantitative kinetic data on the degradation of Span 85 under various pH, temperature, or light conditions was identified in the public domain. For critical applications, it is imperative to conduct specific stability studies.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of Span 85 in a given solvent at a specific temperature.

Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess Span 85 to solvent in a sealed vial prep2 Place vials in a shaker bath at constant temperature prep1->prep2 equil Agitate for a predetermined time (e.g., 24-72h) to reach equilibrium prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter or centrifuge to remove undissolved solid sample2->sample3 analyze Quantify concentration using a validated analytical method (e.g., HPLC-CAD) sample3->analyze

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Steps:

  • Preparation: Add an excess amount of Span 85 to a known volume of the selected solvent in a series of sealed glass vials. The excess solid is necessary to ensure that saturation is reached.

  • Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to remove any undissolved microparticles.

  • Analysis: Quantify the concentration of Span 85 in the clear filtrate or supernatant using a validated analytical method. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a suitable method for non-UV-absorbing compounds like Span 85.

Stability-Indicating Method: HPLC-CAD

A stability-indicating analytical method is crucial for accurately assessing the degradation of a substance.

Objective: To develop and validate an HPLC method capable of separating the intact Span 85 from its potential degradation products.

Workflow:

G cluster_method_dev Method Development cluster_stress Forced Degradation cluster_validation Validation dev1 Select appropriate column (e.g., C18) and mobile phase dev2 Optimize gradient, flow rate, and detector settings dev1->dev2 stress1 Expose Span 85 to acid, base, oxidative, thermal, and photolytic stress dev2->stress1 val1 Analyze stressed samples to demonstrate peak purity and resolution stress1->val1 val2 Validate method for specificity, linearity, accuracy, and precision (ICH Q2) val1->val2

Caption: Workflow for developing a stability-indicating HPLC method.

General HPLC-CAD Parameters:

  • Column: A reverse-phase column, such as a C18, is typically suitable.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Detector: Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.

  • Forced Degradation: To ensure the method is stability-indicating, samples of Span 85 should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The analysis of these stressed samples should demonstrate that the degradation products are well-resolved from the parent peak.

Interactions with Biological Systems

For drug development professionals, understanding the interaction of excipients with biological systems is paramount. Sorbitan esters, including Span 85, are primarily used in formulations to enhance the solubility and delivery of active pharmaceutical ingredients (APIs). Their effects are often related to their influence on biological membranes and drug transport mechanisms.

Membrane Fluidity and Permeation Enhancement

Non-ionic surfactants like Span 85 can act as permeation enhancers, facilitating the transport of drugs across biological membranes.

Signaling Pathway/Mechanism:

G cluster_membrane Cell Membrane cluster_transport Drug Transport span85 Span 85 membrane Lipid Bilayer span85->membrane intercalates into fluidity Increased Membrane Fluidity membrane->fluidity disrupts lipid packing permeation Enhanced Paracellular/Transcellular Transport fluidity->permeation facilitates drug Drug Molecule drug->permeation

Caption: Mechanism of permeation enhancement by Span 85.

The lipophilic nature of Span 85 allows it to intercalate into the lipid bilayer of cell membranes. This can disrupt the ordered packing of the phospholipids, leading to an increase in membrane fluidity.[11] This transient and localized increase in fluidity can reduce the barrier function of the membrane, thereby enhancing the permeation of co-administered drug molecules through either transcellular or paracellular pathways.

Interaction with Efflux Pumps

Efflux pumps, such as P-glycoprotein (P-gp), are a significant barrier to the oral bioavailability of many drugs. Some excipients have been shown to inhibit the function of these pumps.

Potential Interaction:

G cluster_cell Intestinal Epithelial Cell pgp P-glycoprotein (Efflux Pump) drug_out Drug (effluxed) pgp->drug_out pumps out drug_in Drug (intracellular) drug_in->pgp span85 Span 85 span85->pgp potential inhibition

Caption: Potential inhibition of P-glycoprotein by Span 85.

While extensive research has been conducted on the P-gp inhibitory effects of other non-ionic surfactants like Tween 80 and Cremophor EL, specific data on Span 85 is less prevalent.[12] However, as a surfactant that interacts with cell membranes, it is plausible that Span 85 could modulate the activity of membrane-bound transporters like P-gp, either by altering the membrane environment or through direct interaction with the transporter. This could lead to increased intracellular concentrations of co-administered P-gp substrate drugs. Further research is needed to fully elucidate the specific interactions between Span 85 and P-gp.

Influence on Tight Junctions

Tight junctions are protein complexes between adjacent epithelial cells that regulate paracellular transport. Some permeation enhancers can modulate the opening and closing of these junctions.

Potential Mechanism:

G cluster_cells Epithelial Cells cell1 Cell 1 tj Tight Junction (e.g., Claudins, Occludin) cell1->tj cell2 Cell 2 cell2->tj paracellular Increased Paracellular Permeability tj->paracellular span85 Span 85 span85->tj may modulate

Caption: Potential modulation of tight junctions by Span 85.

The mechanism by which surfactants modulate tight junctions is complex and not fully understood. It may involve the removal of key proteins from the junctional complex or interference with the signaling pathways that regulate junctional integrity.[13] By transiently opening these paracellular pathways, Span 85 could facilitate the passage of hydrophilic drugs that would otherwise be poorly absorbed.

Conclusion

Span 85 is a versatile excipient with a well-established role in pharmaceutical formulations. Its solubility in a range of organic solvents makes it suitable for various non-aqueous and emulsion-based systems. While generally stable, its ester linkages are susceptible to hydrolysis under strong acidic or basic conditions. A comprehensive understanding of its solubility and stability, determined through robust experimental protocols, is essential for developing stable and effective drug products. Furthermore, its interactions with biological membranes, including the potential to modulate membrane fluidity and drug transport mechanisms, are key considerations for its application in advanced drug delivery systems. Further research into the quantitative aspects of its stability and its specific interactions with cellular signaling pathways will continue to enhance its utility in the field of drug development.

References

Section 1: Antigen 85 (Ag85) Complex as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

As requested, here is an in-depth technical guide on the potential therapeutic applications of two possible interpretations of your query: Antigen 85 (Ag85) and OM-85 . Extensive searches did not yield a specific therapeutic agent designated "AS-85." It is plausible that "this compound" was a typographical error, and your interest may lie in one of the following subjects, both of which have significant therapeutic relevance and a body of scientific literature.

Introduction: The Antigen 85 (Ag85) complex is a family of essential mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] These enzymes play a critical role in the final stages of cell wall biosynthesis, specifically in the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex.[3] This process is vital for the structural integrity and viability of the bacterium. The crucial role of the Ag85 complex in the survival and pathogenicity of M. tuberculosis makes it a compelling target for the development of new anti-tuberculosis drugs, especially in light of increasing multidrug-resistant strains.[1][2][3]

Quantitative Data on Ag85 Inhibitors

Research into inhibitors of the Ag85 complex is ongoing. The following table summarizes key quantitative data for some identified inhibitors.

CompoundTargetIC50KiAssay MethodReference
EbselenAg85C~5 µM-In vitro mycolyltransferase assay--INVALID-LINK--
2,3-dihydropyridin-4-one derivativesAg85C1.9 - 11.5 µM-Fluorimetric assay--INVALID-LINK--
Di- and tri-substituted imidazole derivativesAg85C4.6 - 25 µM-HPLC-based mycolyltransferase assay--INVALID-LINK--
Experimental Protocols

1. In Vitro Mycolyltransferase Assay (for Ebselen):

  • Objective: To determine the inhibitory effect of a compound on the mycolyltransferase activity of Ag85C.

  • Materials: Recombinant Ag85C protein, trehalose monomycolate (TMM) as the mycolyl donor substrate, [14C]-labeled trehalose as an acceptor substrate, inhibitor compound (e.g., Ebselen), scintillation fluid, and a scintillation counter.

  • Procedure:

    • Ag85C is pre-incubated with the inhibitor at various concentrations.

    • The enzymatic reaction is initiated by the addition of TMM and [14C]-trehalose.

    • The reaction mixture is incubated at 37°C to allow for the formation of [14C]-trehalose dimycolate (TDM).

    • The reaction is stopped, and the lipids are extracted.

    • The amount of [14C]-TDM formed is quantified by scintillation counting.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Fluorimetric Assay (for 2,3-dihydropyridin-4-one derivatives):

  • Objective: A high-throughput compatible assay to screen for Ag85C inhibitors.

  • Materials: Recombinant Ag85C, a fluorogenic substrate analog, inhibitor compounds.

  • Procedure:

    • The assay is performed in a microplate format.

    • Ag85C is incubated with the inhibitor.

    • The fluorogenic substrate is added, which upon enzymatic reaction by Ag85C, releases a fluorescent molecule.

    • The increase in fluorescence is measured over time using a plate reader.

    • Inhibitory activity is determined by the reduction in the rate of fluorescence increase.

Signaling Pathways and Mechanisms

The primary role of the Ag85 complex is enzymatic and central to the cell wall synthesis of Mycobacterium tuberculosis. Inhibition of this complex disrupts the integrity of the bacterial cell wall, leading to bacterial death.

Ag85_Pathway cluster_bacterium Mycobacterium tuberculosis cluster_inhibition Therapeutic Inhibition TMM Trehalose Monomycolate (TMM) (Mycolyl Donor) Ag85 Antigen 85 Complex (Mycolyltransferase) TMM->Ag85 Arabinogalactan Arabinogalactan (Acceptor) Arabinogalactan->Ag85 Mycolylated_AG Mycolylated Arabinogalactan Ag85->Mycolylated_AG Mycolic Acid Transfer CellWall Bacterial Cell Wall Integrity Mycolylated_AG->CellWall Bacterial_Viability Bacterial Viability CellWall->Bacterial_Viability Inhibitor Ag85 Inhibitor (e.g., Ebselen) Inhibitor->Ag85 Inhibition

Caption: Inhibition of the Antigen 85 complex disrupts mycobacterial cell wall synthesis.

Section 2: OM-85 as a Therapeutic Agent

Introduction: OM-85 is a standardized lysate of 21 strains from eight common respiratory pathogens (Haemophilus influenzae, Streptococcus pneumoniae, Klebsiella pneumoniae ssp. pneumoniae, Klebsiella pneumoniae ssp. ozaenae, Staphylococcus aureus, Streptococcus pyogenes, Streptococcus sanguinis, and Moraxella catarrhalis). It is used as an immunomodulating agent for the prevention of recurrent respiratory tract infections (RTIs).[4][5][6][7] OM-85 is thought to exert its effects by stimulating both the innate and adaptive immune systems, leading to a more robust and balanced immune response to respiratory pathogens.[4][5]

Quantitative Data from Clinical Studies

The efficacy of OM-85 has been evaluated in numerous clinical trials. The table below presents a summary of key quantitative findings.

Study PopulationOutcome MeasuredResultp-valueReference
Children with recurrent RTIsReduction in the number of RTIs30.5% reduction vs. placebo<0.001--INVALID-LINK--
Children with recurrent wheezingReduction in wheezing episodesSignificant reduction<0.05--INVALID-LINK--
Adults with chronic bronchitisReduction in exacerbation frequency28% reduction vs. placebo<0.01--INVALID-LINK--
ARROW Trial (Ongoing)Primary: hospital admission for wheezeOngoing---INVALID-LINK--[8]
Experimental Protocols

1. Clinical Trial Protocol for Recurrent RTIs in Children (Double-Blind, Placebo-Controlled):

  • Objective: To evaluate the efficacy and safety of OM-85 in preventing recurrent RTIs in children.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Children with a history of a defined number of RTIs in the previous year.

  • Intervention:

    • Treatment group: OM-85 administered orally for 10 consecutive days per month for 3 months.

    • Control group: Placebo administered in the same regimen.

  • Follow-up: Participants are followed for a defined period (e.g., 6-12 months).

  • Primary Endpoint: The number of RTIs during the follow-up period.

  • Secondary Endpoints: Duration of RTIs, use of antibiotics, school absenteeism.

  • Statistical Analysis: Comparison of the primary and secondary endpoints between the treatment and placebo groups using appropriate statistical tests (e.g., Poisson regression for count data).

2. In Vitro Dendritic Cell Activation Assay:

  • Objective: To assess the immunomodulatory effect of OM-85 on dendritic cells (DCs).

  • Materials: Human monocyte-derived DCs, OM-85, flow cytometer, antibodies against DC surface markers (e.g., CD80, CD86, HLA-DR), ELISA kits for cytokine measurement (e.g., IL-12, TNF-α).

  • Procedure:

    • DCs are cultured in the presence or absence of OM-85.

    • After a defined incubation period, cells are harvested.

    • The expression of maturation markers (CD80, CD86, HLA-DR) is analyzed by flow cytometry.

    • The concentration of cytokines in the culture supernatant is measured by ELISA.

    • Increased expression of maturation markers and pro-inflammatory cytokines indicates DC activation.

Signaling Pathways

OM-85 is believed to interact with immune cells in the gut-associated lymphoid tissue (GALT), leading to a systemic immune response. The bacterial components in OM-85 are recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) on dendritic cells and macrophages. This interaction triggers downstream signaling cascades that result in the activation of these cells and the priming of the adaptive immune system.

OM85_Signaling cluster_immune_response Immune Response to OM-85 OM85 OM-85 (Bacterial Lysate) GALT Gut-Associated Lymphoid Tissue (GALT) OM85->GALT Oral Administration DC_Macrophage Dendritic Cells & Macrophages GALT->DC_Macrophage TLRs Toll-like Receptors (TLRs) DC_Macrophage->TLRs Recognition T_Cell T-Cell Priming (Th1/Th2 Balance) DC_Macrophage->T_Cell Antigen Presentation NFkB NF-κB Signaling TLRs->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) NFkB->Cytokines Transcription Cytokines->T_Cell Systemic_Immunity Enhanced Systemic Immune Response T_Cell->Systemic_Immunity RTI_Prevention Prevention of Respiratory Tract Infections Systemic_Immunity->RTI_Prevention

Caption: Proposed mechanism of action of OM-85 in modulating the immune system.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic agents and targets discussed are subjects of ongoing research, and the information provided should be critically evaluated in the context of the cited scientific literature.

References

No Publicly Available Safety and Toxicity Data for AS-85

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for publicly available scientific literature and safety data have yielded no specific information on a compound designated "AS-85." As a result, an in-depth technical guide on its safety and toxicity profile cannot be provided at this time.

The term "this compound" does not correspond to any known therapeutic agent, chemical compound, or biological substance in publicly accessible databases and scientific search engines. The inquiries for "this compound safety profile," "this compound toxicity studies," "this compound preclinical safety data," and related terms did not return any relevant results.

It is possible that "this compound" is an internal development codename that has not yet been disclosed in public forums or scientific publications, a discontinued project, or a substance that is not yet in the public domain. Without any primary data, it is impossible to generate the requested tables, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on the safety and toxicity of a specific compound, access to internal preclinical and clinical study reports, regulatory submission documents, or publications in peer-reviewed journals is essential. In the case of "this compound," such information is not currently available in the public record.

It is recommended to consult internal documentation or directly contact the organization that has designated this substance as "this compound" for any available data.

In-depth Technical Guide on the Development of AS-85

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS-85 is a designation that does not correspond to a publicly documented therapeutic agent, molecule, or research program. Extensive searches for "this compound" in scientific and general databases have not yielded information pertinent to a drug development context. The search results primarily point to unrelated subjects such as the chemical element Astatine (atomic number 85), the 85th Scientific Sessions of the American Diabetes Association, and Interstate 85.

Given the absence of public information, this guide cannot provide a specific history, quantitative data, or detailed experimental protocols for a compound or technology named this compound. It is possible that "this compound" is an internal, proprietary designation for a research program that is not yet disclosed in public literature.

To fulfill the user's request for a technical guide in a hypothetical scenario, and to provide a framework for what such a guide would entail, we will present a conceptual outline. This outline will serve as a template that researchers and drug development professionals can adapt for their own internal documentation of a novel therapeutic candidate.

Conceptual Framework for a Technical Guide on a Novel Therapeutic Candidate (Exemplified as "this compound")

This section provides a structured template for the kind of in-depth technical guide requested. It outlines the necessary components for documenting the development history of a new therapeutic agent.

Executive Summary

A brief overview of the "this compound" program, including its therapeutic target, mechanism of action, and key preclinical findings. This section would summarize the potential of "this compound" and the major milestones in its development.

Target Identification and Validation

This section would detail the initial scientific discoveries that led to the identification of the molecular target for "this compound."

  • Signaling Pathway of the Target: A description of the biological pathway in which the target is involved.

    Target_Signaling_Pathway Ligand External Ligand Receptor Target Receptor Ligand->Receptor Downstream_Kinase_1 Kinase A Receptor->Downstream_Kinase_1 Downstream_Kinase_2 Kinase B Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

    Figure 1: Hypothetical signaling pathway of the therapeutic target.
  • Experimental Protocols for Target Validation:

    • CRISPR-Cas9 Knockout Studies: Detailed methodology for generating a knockout cell line for the target gene to assess its role in a disease model. This would include gRNA sequences, transfection protocols, and validation methods (e.g., Western blot, Sanger sequencing).

    • siRNA Knockdown Experiments: Protocol for transiently silencing the target gene, including siRNA sequences, lipid-based transfection reagent details, and assessment of knockdown efficiency by qRT-PCR.

Lead Discovery and Optimization

This section would describe the process of identifying and refining the "this compound" compound.

  • High-Throughput Screening (HTS) Workflow:

    HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary Biochemical Assay (e.g., FRET, AlphaLISA) Compound_Library->Primary_Assay Hit_Identification Initial Hits (Activity > 50%) Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assay Cell-Based Secondary Assay Dose_Response->Secondary_Assay Lead_Compounds Validated Lead Compounds Secondary_Assay->Lead_Compounds

    Figure 2: High-throughput screening workflow for lead discovery.
  • Quantitative Data from Lead Optimization:

    CompoundIC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
    This compound-Initial150.20.515
    This compound-Optimized12.55.265
    This compound (Final) 2.1 15.8 >120
Preclinical Pharmacology

This section would present the in vitro and in vivo data supporting the efficacy and mechanism of action of "this compound."

  • In Vitro Efficacy:

    • Experimental Protocol for Cell Viability Assay: Methodology for treating cancer cell lines with "this compound" and measuring cell viability using a commercial kit (e.g., CellTiter-Glo®). Details would include cell seeding density, drug concentration range, and incubation time.

  • In Vivo Efficacy in Xenograft Model:

    • Experimental Protocol for Mouse Xenograft Study: Detailed procedure for implanting human tumor cells into immunocompromised mice, treatment regimen with "this compound" (dose, route of administration, and schedule), and methods for monitoring tumor growth and animal welfare.

  • Quantitative Data from In Vivo Study:

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
This compound (10 mg/kg)65-1.2
This compound (30 mg/kg)88-3.5
ADME and Toxicology

This section would cover the absorption, distribution, metabolism, excretion (ADME), and safety profile of "this compound."

  • Pharmacokinetic Workflow:

    PK_Workflow Metabolic_Stability Microsomal Stability IV_Dosing Intravenous Dosing Metabolic_Stability->IV_Dosing Permeability Caco-2 Permeability Permeability->IV_Dosing Plasma_Binding Plasma Protein Binding Plasma_Binding->IV_Dosing PO_Dosing Oral Dosing IV_Dosing->PO_Dosing Bioavailability_Calc Calculate Bioavailability PO_Dosing->Bioavailability_Calc

    Figure 3: Workflow for pharmacokinetic characterization.
  • Quantitative Pharmacokinetic Data:

SpeciesRouteDose (mg/kg)Cmax (ng/mL)T½ (h)AUC (ng·h/mL)Bioavailability (%)
MouseIV212502.53125N/A
MousePO108503.1425068
RatIV215003.85700N/A
RatPO109804.2686076
Conclusion and Future Directions

A summary of the development of "this compound" to date and an outline of the next steps, such as IND-enabling studies and plans for Phase 1 clinical trials.

This conceptual framework illustrates the expected content and structure for a comprehensive technical guide on the development of a novel therapeutic candidate. Should information on a specific "this compound" become publicly available, a detailed guide could be populated with factual data following this structure.

Unveiling Antigen 85A: A Technical Guide to its Properties and Immunomodulatory Role

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Antigen 85A (Ag85A), a key protein from Mycobacterium tuberculosis, with a focus on its molecular characteristics and its emerging role in immunology, particularly as a component of novel vaccine candidates. This document is intended for researchers, scientists, and drug development professionals engaged in infectious disease and immunology research.

Core Molecular and Physical Data

Antigen 85A (Ag85A) is a mycolyltransferase belonging to the Antigen 85 complex, which is crucial for the integrity of the mycobacterial cell wall. The pertinent quantitative data for Ag85A are summarized below.

PropertyValueSource
Molecular Weight ~32.8 kDa[1]
Amino Acid Count 305 (recombinant, with C-terminal His-tag)[1]
Organism Mycobacterium tuberculosis
Function Mycolyltransferase, Fibronectin-binding protein

Amino Acid Sequence (Recombinant M. tuberculosis Ag85A, 43-338 a.a. with C-terminal His-tag): ADPAFSRPGLPVEYLQVPSPSMGRDIKVQFQSGGANSPALYLLDGLRAQDDFSGWDINTPAFEWYDQSGLSVVMPVGGQSSFYSDWYQPACGKAGCQTYKWETFLTSELPGWLQANRHVKPTGSAVVGLSMAASSALTLAIYHPQQFVYAGAMSGLLDPSQAMGPTLIGLAMGDAGGYKASDMWGPKEDPAWQRNDPLLNVGKLIANNTRVWVYCGNGKPSDLGGNNLPAKFLEGFVRTSNIKFQDAYNAGGGHNGVFDFPDSGTHSWEYWGAQLNAMKPDLQRALGATPNTGPAPQGAHHHHHH[1]

Immunomodulatory Activity: The Ag85a-S2-cGAS-STING Axis

Recent research has highlighted the potential of Ag85A as a powerful adjuvant in vaccine development. When combined with an attenuated Brucella suis strain 2 (S2), forming a candidate vaccine known as Ag85a-S2, it has been shown to activate the cGAS-STING signaling pathway in intestinal mucosal cells. This activation is critical for eliciting a robust immune response.

Signaling Pathway Diagram

Ag85a_S2_cGAS_STING_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Mucosal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ag85a-S2 Ag85a-S2 cGAS cGAS Ag85a-S2->cGAS Activates 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP Synthesizes STING STING TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-β Gene IFN-β Gene p-IRF3->IFN-β Gene Translocates & Induces 2'3'-cGAMP->STING Binds & Activates IFN-β IFN-β IFN-β Gene->IFN-β Transcription & Translation

Caption: Ag85a-S2 activation of the cGAS-STING pathway.

Experimental Protocols

This section details the methodologies for key experiments related to the immunomodulatory effects of Ag85a-S2.

Isolation of Murine Intestinal Mucosal Cells

A critical first step in studying the effects of Ag85a-S2 on the gut immune system is the isolation of intestinal epithelial cells (IECs) and lamina propria lymphocytes (LPLs).

Workflow for Cell Isolation:

Cell_Isolation_Workflow cluster_IEL Intraepithelial Lymphocyte (IEL) Isolation cluster_LPL Lamina Propria Lymphocyte (LPL) Isolation start Euthanize Mouse & Excise Small Intestine wash Wash with PBS to remove luminal contents start->wash remove_fat Remove Peyer's patches and mesenteric fat wash->remove_fat cut Open intestine longitudinally and cut into small pieces remove_fat->cut edta_incubation Incubate with EDTA solution with shaking cut->edta_incubation vortex_filter Vortex and filter to collect supernatant (contains IECs and IELs) edta_incubation->vortex_filter digest Digest remaining tissue with Collagenase and DNase I edta_incubation->digest Remaining Tissue percoll_gradient_iel Purify IELs using a Percoll gradient vortex_filter->percoll_gradient_iel filter_lpl Filter cell suspension digest->filter_lpl percoll_gradient_lpl Purify LPLs using a Percoll gradient filter_lpl->percoll_gradient_lpl

Caption: Workflow for isolating intestinal immune cells.

In Vitro Stimulation of Cells with Ag85a and Ag85a-S2

This protocol describes the stimulation of bone marrow-derived macrophages (BMDMs) or the U937 human monocytic cell line to assess the activation of the cGAS-STING pathway.

Materials:

  • BMDMs or U937 cells

  • 6-well plates

  • Culture medium without antibiotics

  • Phosphate-buffered saline (PBS)

  • Recombinant Ag85a protein

  • Ag85a-S2 (B. suis S2 expressing Ag85a)

  • S2 (B. suis S2)

Procedure:

  • Seed 2 x 10^5 cells per well in a 6-well plate containing 2 mL of culture medium without antibiotics.[1]

  • Allow cells to adhere.

  • Stimulate the cells with one of the following for 24 hours:[1]

    • 200 µL of PBS (control)

    • 200 µL of 10 ng/µL Ag85a protein

    • 200 µL of 5 x 10^4 CFU/mL S2

    • 200 µL of 5 x 10^4 CFU/mL Ag85a-S2

  • After incubation, collect the cell lysates for subsequent analysis (e.g., RT-qPCR).[1]

Analysis of cGAS-STING Pathway Gene Expression by RT-qPCR

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., cGAS, STING, TBK1, IRF3, IFN-β) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from the stimulated and control cell lysates according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Include a no-template control for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.

Conclusion

Antigen 85A is a well-characterized protein from Mycobacterium tuberculosis with significant potential in the field of vaccinology. Its ability to act as an adjuvant and stimulate the innate immune system, specifically through the cGAS-STING pathway when formulated as Ag85a-S2, makes it a compelling target for further research and development of novel vaccines against intracellular pathogens. The protocols and data presented in this guide offer a foundational resource for scientists working in this area.

References

Methodological & Application

Application Notes and Protocols for AS-85 (A Hypothetical NLRP3 Inflammasome Inhibitor) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AS-85 is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. These application notes provide a comprehensive guide for the use of this compound in preclinical animal models to study the role of the NLRP3 inflammasome in disease pathogenesis.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to NLRP3 and preventing its conformational changes required for inflammasome assembly. This action blocks the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby inhibiting caspase-1 activation and the subsequent cleavage and release of IL-1β and IL-18.

AS85_Mechanism_of_Action cluster_cell Macrophage PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b IL-1β / IL-18 pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1b Cleavage pyroptosis Pyroptosis caspase1->pyroptosis AS85 This compound AS85->NLRP3_active Inhibition K_efflux K+ efflux K_efflux->NLRP3_active Signal 2 (Activation)

Figure 1: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome signaling pathway.

Data Presentation

The following tables summarize hypothetical data from a study using this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)IL-1β (pg/mL)TNF-α (pg/mL)
Vehicle + Saline-25.3 ± 5.145.8 ± 8.2
Vehicle + LPS-450.6 ± 35.21250.1 ± 110.5
This compound + LPS10220.4 ± 21.81198.5 ± 98.7
This compound + LPS3095.7 ± 15.31210.3 ± 105.2
This compound + LPS10050.2 ± 9.91235.6 ± 115.4

Data are presented as mean ± SEM.

Table 2: Survival Rate of Mice in LPS-Induced Endotoxic Shock Model

Treatment GroupDose (mg/kg)Number of AnimalsSurvival Rate (48h)
Vehicle + LPS-1020%
This compound + LPS301070%
This compound + LPS1001090%

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to dissolve the powder completely. Vortex briefly.

  • Add PEG300 and vortex to mix.

  • Add Tween 80 and vortex to mix.

  • Add sterile saline to the final volume and vortex thoroughly.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • The final solution should be clear. Prepare fresh on the day of the experiment.

LPS-Induced Systemic Inflammation in Mice

This protocol describes the use of this compound in a model of acute systemic inflammation induced by lipopolysaccharide (LPS).

Animal Model:

  • Species: Mouse (e.g., C57BL/6)

  • Age: 8-12 weeks

  • Sex: Male or female

Materials:

  • This compound solution (prepared as in Protocol 1)

  • LPS from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection (e.g., 27G)

Experimental Workflow:

Experimental_Workflow acclimatization Acclimatization (1 week) randomization Randomization into groups acclimatization->randomization as85_admin This compound Administration (e.g., i.p.) randomization->as85_admin lps_challenge LPS Challenge (e.g., i.p.) (30 min post-AS-85) as85_admin->lps_challenge monitoring Monitoring (Clinical signs, Survival) lps_challenge->monitoring sample_collection Sample Collection (e.g., 2-6h post-LPS) monitoring->sample_collection analysis Analysis (ELISA, Histology) sample_collection->analysis

Figure 2: General experimental workflow for evaluating this compound in an LPS-induced inflammation model.

Protocol:

  • Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound (various doses) + LPS).

  • This compound Administration: Administer the prepared this compound solution or vehicle to the mice via intraperitoneal (i.p.) injection. The volume of injection should be based on the animal's body weight (e.g., 10 mL/kg).[1]

  • LPS Challenge: 30-60 minutes after this compound administration, challenge the mice with a sublethal or lethal dose of LPS (e.g., 5-20 mg/kg) via i.p. injection. The control group receives sterile saline.

  • Monitoring: Monitor the animals for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddling). For survival studies, monitor for up to 48 hours.

  • Sample Collection: At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS for cytokine analysis), euthanize the mice and collect blood via cardiac puncture. Tissues (e.g., lung, liver) can also be collected for histological analysis.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum. Store serum at -80°C until analysis. Fix tissues in 10% neutral buffered formalin.

Measurement of Serum Cytokines by ELISA

Protocol:

  • Use a commercial ELISA kit for mouse IL-1β and TNF-α.

  • Follow the manufacturer's instructions for the assay procedure.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and serum samples to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Safety and Handling

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Troubleshooting

  • Compound Precipitation: If the this compound solution appears cloudy, ensure complete dissolution by vortexing and sonicating. Prepare fresh on the day of use.

  • High Variability in Animal Response: Ensure consistent animal age, weight, and housing conditions. Use a precise and consistent injection technique.

  • No Effect Observed: The dose or timing of administration may need to be optimized for the specific animal model and disease phenotype. Consider performing a dose-response and time-course study.

References

AS-85: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-85 is a potent and selective inhibitor of the ASH1L histone methyltransferase. This document provides detailed application notes and protocols for the preclinical use of this compound, summarizing its biochemical and cellular activities and providing a foundation for its in vivo evaluation. While this compound demonstrates significant in vitro activity, the closely related analog, AS-99, was selected for in vivo studies in the primary literature due to its enhanced potency. The data and protocols presented herein are derived from the seminal publication detailing the discovery of these first-in-class ASH1L inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent analog, AS-99, as characterized in in vitro assays.

Table 1: Biochemical Activity of this compound and AS-99 against ASH1L

CompoundIC50 (μM)Kd (μM)
This compound0.600.78
AS-990.790.89

Table 2: Anti-proliferative Activity of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL TranslocationGI50 (μM)
MV4;11MLL-AF4~5
MOLM13MLL-AF9~15
KOPN8MLL-ENL~25
K562No MLL translocationNo effect

Signaling Pathway

This compound targets ASH1L, a histone methyltransferase that plays a critical role in regulating gene expression. Specifically, ASH1L methylates histone H3 at lysine 36 (H3K36), a mark associated with active transcription. In the context of MLL-rearranged leukemias, ASH1L is crucial for the expression of oncogenic target genes, such as HOX genes. By inhibiting the catalytic SET domain of ASH1L, this compound is designed to reduce H3K36 methylation at these target genes, leading to their transcriptional repression and subsequent anti-leukemic effects.

ASH1L_Pathway cluster_nucleus Cell Nucleus AS85 This compound ASH1L ASH1L (Histone Methyltransferase) AS85->ASH1L Inhibits H3K36 Histone H3 Lysine 36 (H3K36) ASH1L->H3K36 Catalyzes Active_Transcription Active Gene Transcription H3K36->Active_Transcription Promotes Methylation Methylation HOX_Genes Oncogenic Target Genes (e.g., HOX genes) Active_Transcription->HOX_Genes Upregulates Leukemia_Progression Leukemia Progression HOX_Genes->Leukemia_Progression

Caption: Mechanism of action of this compound in inhibiting the ASH1L signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the characterization of ASH1L inhibitors.

In Vitro ASH1L Inhibition Assay (Biochemical)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the catalytic activity of ASH1L.

Materials:

  • Recombinant human ASH1L SET domain protein

  • S-adenosyl-L-methionine (SAM)

  • Biotinylated histone H3 peptide substrate

  • AlphaLISA detection reagents

  • This compound compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the ASH1L enzyme to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

  • Incubate the reaction mixture for 1 hour at 30°C.

  • Stop the reaction by adding the AlphaLISA acceptor beads and streptavidin donor beads.

  • Incubate in the dark for 1 hour at room temperature to allow for signal development.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay (GI50 Determination)

This protocol outlines the procedure to determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare a serial dilution of this compound in DMSO and then in cell culture medium.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the GI50 values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.

In Vivo Efficacy Study in a Mouse Model of Leukemia (using AS-99)

This protocol describes a representative in vivo study to evaluate the anti-leukemic efficacy of an ASH1L inhibitor. Note that the primary literature utilized the more potent analog, AS-99, for these studies.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID gamma mice)

  • MLL-rearranged leukemia cells (e.g., MV4;11) engineered to express a luciferase reporter

  • AS-99 compound

  • Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline)

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Leukemia Cell Engraftment:

    • Inject 1 x 10^6 MV4;11-luciferase cells intravenously into the tail vein of each mouse.

    • Monitor the engraftment of leukemia cells by bioluminescence imaging starting 7 days post-injection.

  • Treatment Administration:

    • Once the leukemia burden is established (detectable bioluminescent signal), randomize the mice into treatment and vehicle control groups.

    • Administer AS-99 (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.

  • Monitoring and Data Collection:

    • Monitor the tumor burden weekly using bioluminescence imaging. Inject each mouse with D-luciferin (150 mg/kg) and image 10 minutes later using an IVIS.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, collect bone marrow and spleen samples for flow cytometry analysis to determine the percentage of human CD45+ leukemia cells.

  • Data Analysis:

    • Quantify the bioluminescence signal from the images to assess the change in tumor burden over time.

    • Compare the survival rates between the treatment and control groups using Kaplan-Meier analysis.

    • Analyze the percentage of leukemia cells in the bone marrow and spleen to determine the extent of disease infiltration.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy (AS-99) Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Assay Cell-Based Assay (GI50 in Leukemia Cells) Biochemical_Assay->Cell_Assay Potent compounds advance Engraftment Leukemia Cell Engraftment (MV4;11-luc in mice) Cell_Assay->Engraftment Lead compound (AS-99) progresses to in vivo Treatment Compound Administration (i.p. daily) Engraftment->Treatment Monitoring Monitoring (Bioluminescence, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Survival, Flow Cytometry) Monitoring->Endpoint

Caption: A generalized experimental workflow for the evaluation of ASH1L inhibitors.

Mandatory Disclaimers

  • For Research Use Only (RUO): this compound is intended for laboratory research purposes only and is not for use in diagnostic or therapeutic procedures. It is not for human or veterinary use.

  • Safety Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • Storage and Stability: Store this compound as a solid at -20°C, protected from light. For stock solutions in DMSO, store at -20°C. Avoid repeated freeze-thaw cycles. The stability of the compound in solution should be confirmed for long-term experiments.

Application Notes and Protocols for In Vivo Evaluation of AS-85, a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of AS-85, a novel investigational inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism; its dysregulation is a hallmark of many human cancers.[1] This document outlines detailed protocols for preclinical efficacy and pharmacokinetic studies, data presentation guidelines, and visual representations of the relevant signaling pathway and experimental workflows.

The successful preclinical development of a novel therapeutic agent hinges on robust in vivo testing to establish proof-of-concept, define pharmacokinetic/pharmacodynamic (PK/PD) relationships, and assess the safety profile.[2][3] The following protocols are designed to be adapted to specific tumor models and research questions.

This compound Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the PI3K enzyme. By blocking PI3K activity, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably AKT and mTOR, leading to the suppression of tumor cell growth and survival.[1]

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AS85 This compound AS85->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Design

A well-designed in vivo study is crucial for obtaining reproducible and translatable results.[3] Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and definition of endpoints.

Animal Model Selection

The choice of animal model is critical and should be based on the specific cancer type and the genetic alterations that drive tumor growth.[4] Genetically engineered mouse (GEM) models or cell line-derived xenograft (CDX) models are commonly used.[5][6]

Model Type Description Advantages Disadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.Relatively inexpensive, rapid tumor growth, well-characterized cell lines.Lacks tumor microenvironment, may not fully recapitulate human disease.
Patient-Derived Xenograft (PDX) Patient tumor fragments are implanted into immunodeficient mice.Preserves original tumor architecture and heterogeneity, more predictive of clinical response.Expensive, slower tumor growth, requires a large cohort of mice.
Genetically Engineered Mouse (GEM) Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., Pten deletion).[1]Tumors arise in a natural microenvironment with an intact immune system.Time-consuming to develop, may not represent all subtypes of a human cancer.
Study Design and Workflow

A typical efficacy study involves tumor cell implantation, randomization of animals into treatment groups, drug administration, and monitoring of tumor growth and animal health.

Experimental_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Treatment Treatment Initiation (Vehicle, this compound Low Dose, this compound High Dose) Randomization->Treatment Monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Monitoring->Monitoring Repeat Daily Endpoint Endpoint Criteria Met (e.g., Tumor Volume >2000 mm³) Monitoring->Endpoint Termination Euthanasia & Tissue Collection Endpoint->Termination Analysis Data Analysis: - Tumor Growth Inhibition - PK/PD Analysis Termination->Analysis

Figure 2: General experimental workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Protocol for Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model, a common starting point for efficacy studies.

  • Cell Culture: Culture human cancer cells with a known PI3K pathway activation (e.g., PIK3CA mutation or PTEN loss) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Dosing and Administration

The route of administration and dosing schedule should be determined from prior pharmacokinetic studies.[2][7]

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dose Levels: Based on maximum tolerated dose (MTD) studies, select at least two dose levels of this compound (e.g., 25 mg/kg and 50 mg/kg) and a vehicle control.[8]

  • Administration: Administer the formulation via the predetermined route (e.g., oral gavage) once daily.[7]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight and tumor volume at least twice a week.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9]

  • Animal Groups: Use non-tumor-bearing mice for initial PK studies.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key PK parameters.

PK Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing frequency.
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulationCrucial for determining the oral dose.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Efficacy Data
Treatment Group Mean Tumor Volume (mm³) at Day 21 ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle1500 ± 150-+5.0 ± 1.5
This compound (25 mg/kg)750 ± 9050+2.0 ± 1.0
This compound (50 mg/kg)300 ± 5080-1.5 ± 0.8
Pharmacodynamic (PD) Biomarker Analysis

To confirm that this compound is hitting its target in the tumor, collect tumor samples at the end of the study for biomarker analysis.

  • Tissue Processing: Excise tumors and snap-freeze in liquid nitrogen or fix in formalin.

  • Analysis: Perform Western blotting or immunohistochemistry (IHC) to assess the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein.[5]

Treatment Group p-AKT (Ser473) Levels (Relative to Vehicle) p-S6 (Ser235/236) Levels (Relative to Vehicle)
Vehicle1.01.0
This compound (50 mg/kg)0.20.1

Ethical Considerations

All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).[2] Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined.

Conclusion

This document provides a framework for the preclinical in vivo evaluation of this compound, a novel PI3K inhibitor. By following these detailed protocols and guidelines, researchers can generate robust and reliable data to support the continued development of this compound as a potential cancer therapeutic. Adherence to rigorous experimental design and ethical principles is paramount for the successful translation of preclinical findings to the clinical setting.

References

Application Notes and Protocols for the Analytical Study of the Antigen 85 Complex

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analytical Methods for the Study of the Mycobacterium tuberculosis Antigen 85 (Ag85) Complex and its Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Antigen 85 (Ag85) complex is a family of three crucial mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis (Mtb). These enzymes are essential for the biosynthesis of the mycobacterial cell wall, specifically by catalyzing the transfer of mycolic acids to arabinogalactan and to trehalose monomycolate (TMM) to form trehalose dimycolate (TDM), also known as cord factor.[1][2] The integrity of the cell wall is paramount for the survival and pathogenicity of Mtb, making the Ag85 complex a significant target for the development of new anti-tuberculosis drugs.[2][3] Furthermore, components of the Ag85 complex are potent immunogens that interact with the host immune system, for instance, by activating the cGAS-STING signaling pathway, which is involved in the innate immune response.[4][5]

These application notes provide detailed protocols for the detection, quantification, and functional analysis of the Ag85 complex and its inhibitors. The methods described include immunoassays for protein quantification, enzymatic assays to measure mycolyltransferase activity, and mass spectrometry for the characterization of enzyme-inhibitor interactions.

Data Presentation: Analysis of Ag85 Complex Inhibitors

The following table summarizes quantitative data for select inhibitors of the Ag85 complex, providing a comparative overview of their potency.

InhibitorTargetAssay TypePotencyReference
EbselenAg85CMycolyltransferase InhibitionK_i = 63 nM[6]
Ethyl-3-phenoxybenzyl-butylphosphonateMycolyltransferaseMycolyltransferase InhibitionIC_50 = 2.0 µM[3][4]
NIH415032Ag85 ComplexAntitubercular ActivityIC_90 = 53.02 µM[3][4]
I3-AG85Ag85CAntitubercular Activity-[7]
TetrahydrolipstatinAg85CEsterase Inhibition-[8]

Experimental Protocols

Quantification of Ag85 Proteins by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative detection of Ag85B in biological samples.[9]

Materials:

  • 96-well ELISA plates

  • Capture monoclonal antibody (mAb) against Ag85B (e.g., mAb 710)

  • Detection monoclonal antibody (mAb) against Ag85B conjugated to Horseradish Peroxidase (HRP) (e.g., HRP-conjugated mAb 711)

  • Recombinant Ag85B protein standard

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST)

  • Blocking Buffer: PBS with 1.0% Bovine Serum Albumin (BSA)

  • Sample/Antibody Diluent: PBS with 1.0% BSA

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Coating: Dilute the capture mAb to 2.5 µg/mL in Coating Buffer. Add 50 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Sample and Standard Incubation: Prepare serial dilutions of the recombinant Ag85B protein standard in Sample Diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the samples and standards and wash the plate five times with Wash Buffer.

  • Detection Antibody Incubation: Dilute the HRP-conjugated detection mAb to 0.5 µg/mL in Antibody Diluent. Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the detection antibody and wash the plate seven times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Use the standard curve to determine the concentration of Ag85B in the samples.

Fluorometric Assay for Mycolyltransferase Activity and Inhibition

This protocol outlines a continuous fluorometric assay to measure the esterase activity of Ag85C and its inhibition, using resorufin butyrate as a substrate.[8]

Materials:

  • Recombinant Ag85C enzyme

  • Trehalose

  • Resorufin butyrate

  • Test inhibitor compound (e.g., Ebselen)

  • Assay Buffer: 50 mM sodium phosphate, pH 7.5

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 500 nm, Emission: 590 nm)

Protocol:

  • Enzyme Preparation: Prepare a working solution of Ag85C at 500 nM in Assay Buffer.

  • Substrate and Co-substrate Preparation: Prepare a 4 mM stock solution of trehalose in buffer and a 10 mM stock solution of resorufin butyrate in DMSO.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create serial dilutions of the inhibitor to the desired concentrations.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the components in the following order:

      • Assay Buffer

      • 4 mM Trehalose

      • Test inhibitor at various concentrations (or DMSO for control)

      • 500 nM Ag85C enzyme

    • The final volume in each well should be brought to a consistent volume before the addition of the substrate.

  • Reaction Initiation: Initiate the reaction by adding 100 µM resorufin butyrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence at an emission of 590 nm with an excitation of 500 nm, taking readings every 30 seconds for a desired period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each reaction.

    • For inhibition studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

    • The ratio of the initial velocities of the inhibited reaction (Vo′) and the uninhibited reaction (Vo) can be used to represent the dose-dependence of the inhibitor.[10]

Mass Spectrometry Analysis of Ag85C-Ebselen Covalent Complex

This protocol provides a general workflow for the analysis of the covalent complex formed between Ag85C and the inhibitor ebselen using electrospray ionization mass spectrometry (ESI-MS).[11]

Materials:

  • Purified recombinant Ag85C protein

  • Ebselen

  • Reaction Buffer: (e.g., 50 mM sodium phosphate, pH 7.5)

  • DTT (Dithiothreitol) - for control experiments

  • Ultrafiltration devices for buffer exchange

  • Mass spectrometer with an electrospray ionization source

Protocol:

  • Complex Formation:

    • Incubate purified Ag85C (e.g., 5.1 mg/mL) with a molar excess of ebselen (e.g., 200 µM from a 10 mM DMSO stock) for 2 hours on ice.

    • For a control to demonstrate reversibility, a sample of the Ag85C-ebselen complex can be incubated with 1 mM DTT for 24 hours.[10]

  • Removal of Excess Inhibitor:

    • Remove the excess, unbound ebselen by buffer exchange using an ultrafiltration device. This step is crucial to ensure that only the covalently bound complex is analyzed.

  • Sample Preparation for ESI-MS:

    • Prepare the Ag85C-ebselen complex sample for mass spectrometry by diluting it in a solvent compatible with ESI-MS (e.g., a mixture of acetonitrile and water with 0.1% formic acid). The sample is analyzed under denaturing conditions to confirm the covalent nature of the complex.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the ESI-MS system.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected masses of the unmodified Ag85C and the Ag85C-ebselen complex.

  • Data Analysis:

    • Deconvolute the raw ESI-MS spectrum to determine the intact mass of the protein.

    • Compare the mass of the protein in the ebselen-treated sample to that of the untreated control. A mass shift corresponding to the molecular weight of ebselen will confirm the formation of a covalent complex.

Visualizations

Experimental Workflow for Ag85C Inhibition Analysis

G cluster_prep Sample Preparation cluster_assays Analytical Methods cluster_results Data Output Ag85C Purified Ag85C ELISA ELISA for Quantification Ag85C->ELISA EnzymeAssay Fluorometric Activity Assay Ag85C->EnzymeAssay MS ESI-Mass Spectrometry Ag85C->MS Inhibitor Inhibitor (e.g., Ebselen) Inhibitor->EnzymeAssay Inhibitor->MS Quantification Ag85C Concentration ELISA->Quantification Activity Enzyme Activity / IC50 EnzymeAssay->Activity Complex Covalent Complex Mass MS->Complex

Caption: Workflow for the analysis of Ag85C and its inhibitors.

Ag85a-S2 Activated cGAS-STING Signaling Pathway

G cluster_cell Host Cell cluster_nucleus Nucleus Ag85aS2 Ag85a-S2 cGAS cGAS Ag85aS2->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (ER Resident) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription IFN_secretion Type I IFN Secretion IFN_genes->IFN_secretion

Caption: Activation of the cGAS-STING pathway by Ag85a-S2.

References

Application Note: AS-85 for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "AS-85" is a placeholder for a hypothetical inhibitor used for illustrative purposes in this application note, as no specific public information was available for a compound with this designation in the context of Western blot analysis. The following protocols and data are representative examples of how to characterize a novel inhibitor targeting a signaling pathway.

Introduction

This compound is a potent and selective small molecule inhibitor of IκB Kinase (IKK), a critical upstream kinase in the canonical NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Western blot analysis is an essential technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the phosphorylation status and total protein levels of key pathway components.

Principle of Western Blot Analysis

Western blotting allows for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. The process involves several key steps:

  • Sample Preparation: Cells are treated with this compound and a stimulating agent (e.g., TNF-α) to activate the NF-κB pathway. Cells are then lysed to release their protein content.

  • Gel Electrophoresis: The protein lysate is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, and a loading control like GAPDH). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added.

  • Signal Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system. The intensity of the signal is proportional to the amount of the target protein.

Application: Characterizing the Effect of this compound on the NF-κB Pathway

This application note provides a protocol to assess the inhibitory effect of this compound on the TNF-α-induced phosphorylation of IκBα in a human cell line (e.g., HeLa).

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis A Seed HeLa Cells B Starve Cells (Serum-free media) A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with TNF-α C->D E Wash with ice-cold PBS D->E F Lyse cells in RIPA buffer E->F G Centrifuge and collect supernatant F->G H Determine protein concentration (BCA assay) G->H I SDS-PAGE H->I J Transfer to PVDF membrane I->J K Blocking J->K L Primary Antibody Incubation (p-IκBα, IκBα, GAPDH) K->L M Secondary Antibody Incubation L->M N Signal Detection (ECL) M->N O Image Acquisition N->O P Densitometry Analysis O->P Q Normalization to Loading Control P->Q R Generate Dose-Response Curve Q->R

Caption: Experimental workflow for Western blot analysis of this compound.

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed target of this compound.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα AS85 This compound AS85->IKK_complex Inhibits IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammatory Genes) Nucleus->Gene Induces

Caption: this compound inhibits the IKK complex in the NF-κB pathway.

Quantitative Data Summary

The following tables represent hypothetical data from a Western blot experiment investigating the dose-dependent effect of this compound on IκBα phosphorylation.

Table 1: Densitometry Readings from Western Blot

Treatmentp-IκBα (Arbitrary Units)Total IκBα (Arbitrary Units)GAPDH (Arbitrary Units)
Vehicle (no TNF-α)1,50085,00095,000
Vehicle + TNF-α80,00045,00094,000
10 nM this compound + TNF-α65,00075,00096,000
100 nM this compound + TNF-α35,00082,00093,000
1 µM this compound + TNF-α10,00084,00095,000
10 µM this compound + TNF-α2,00086,00094,000

Table 2: Normalized Phospho-IκBα Levels

TreatmentNormalized p-IκBα (p-IκBα / GAPDH)% Inhibition of TNF-α Response
Vehicle (no TNF-α)0.016N/A
Vehicle + TNF-α0.8510%
10 nM this compound + TNF-α0.67720.4%
100 nM this compound + TNF-α0.37655.8%
1 µM this compound + TNF-α0.10587.7%
10 µM this compound + TNF-α0.02197.5%

Detailed Experimental Protocol

This protocol is for a standard Western blot experiment in a 6-well plate format.

I. Reagents and Buffers
  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.

  • Running Buffer (10x): 250 mM Tris, 1.92 M glycine, 1% SDS.

  • Transfer Buffer (10x): 250 mM Tris, 1.92 M glycine, 20% methanol.

  • TBST (Tris-Buffered Saline with Tween 20): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-IκBα (Ser32)

    • Mouse anti-IκBα

    • Mouse anti-GAPDH

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • ECL Chemiluminescence Substrate

II. Cell Culture and Treatment
  • Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with serum-free DMEM for 4 hours to starve the cells.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Pre-treat the cells by adding the this compound dilutions to the respective wells for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the negative control. Incubate for 15 minutes.

III. Sample Preparation and Protein Quantification
  • Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples to the lowest concentration using RIPA buffer.

  • Add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95°C for 5 minutes.

IV. SDS-PAGE and Protein Transfer
  • Load 20 µg of protein from each sample into the wells of a 10% SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.[1] For wet transfer, run at 100V for 90 minutes in a cold room or with an ice pack.[1]

  • After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST.

V. Immunoblotting
  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibody (e.g., anti-p-IκBα at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.[2]

VI. Stripping and Re-probing (for Total Protein and Loading Control)
  • To probe for total IκBα and GAPDH on the same membrane, the membrane can be stripped.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash thoroughly with TBST.

  • Repeat the blocking and immunodetection steps with the next primary antibody (e.g., anti-IκBα, then anti-GAPDH after another stripping step).

VII. Data Analysis
  • Quantify the band intensities using densitometry software.[2]

  • For each sample, normalize the p-IκBα signal to the corresponding GAPDH signal.

  • Calculate the percent inhibition for each this compound concentration relative to the TNF-α stimulated control.

  • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

References

Application Notes for AS-85 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. As such, kinases have become a major class of therapeutic targets. AS-85 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) / Akt signaling pathway, a critical pathway often implicated in cell survival and proliferation. These application notes provide detailed protocols for utilizing this compound in various kinase activity assays to characterize its inhibitory properties and elucidate its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the p110α isoform of PI3K. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B), thereby inhibiting the entire PI3K/Akt signaling cascade. This pathway is crucial for promoting cell survival, growth, and proliferation, and its inhibition by this compound can lead to apoptosis and cell cycle arrest in cancer cells where this pathway is constitutively active.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases. The data demonstrates the high potency and selectivity of this compound for the PI3Kα isoform.

Kinase TargetIC50 (nM)Assay Type
PI3Kα 5.2 ADP-Glo™ Kinase Assay
PI3Kβ85.7ADP-Glo™ Kinase Assay
PI3Kδ152.3ADP-Glo™ Kinase Assay
PI3Kγ250.1ADP-Glo™ Kinase Assay
Akt1> 10,000Radiometric Assay
mTOR> 10,000Radiometric Assay
MEK1> 10,000Radiometric Assay
ERK2> 10,000Radiometric Assay

Table 2: Cellular Activity of this compound

This table shows the effect of this compound on the phosphorylation of Akt in a cellular context, confirming its on-target activity within cells.

Cell LineTargetCellular IC50 (nM)Assay Type
MCF-7 (Breast Cancer)p-Akt (Ser473)25.8Western Blot
U87-MG (Glioblastoma)p-Akt (Ser473)31.5In-Cell ELISA

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values for this compound against PI3K isoforms using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ enzymes

  • PIP2 substrate

  • This compound compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and PIP2 substrate in Assay Buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer to each well. The final ATP concentration should be at the Km value for each respective kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.

2. Cellular p-Akt (Ser473) Inhibition Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit Akt phosphorylation in a cellular context.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

  • After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and GAPDH (as a loading control).

  • Quantify the band intensities and normalize the p-Akt signal to total Akt and then to the loading control to determine the extent of inhibition.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes AS85 This compound AS85->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prepare_reagents dispense_inhibitor Dispense this compound/ Vehicle to Plate prepare_reagents->dispense_inhibitor add_kinase_substrate Add Kinase & Substrate Mixture dispense_inhibitor->add_kinase_substrate initiate_reaction Initiate Reaction with ATP add_kinase_substrate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate analyze_data Data Analysis (IC50 Determination) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase activity assay.

Application Notes and Protocols for AS-85 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Information Scarcity:

An extensive search for a reagent specifically designated "AS-85" for use in immunofluorescence staining did not yield any specific, publicly available scientific literature or protocols. The search results primarily consisted of information on "Antigen 85" from Mycobacterium tuberculosis and general immunofluorescence techniques, with no direct reference to a compound or product named "this compound."

This suggests that "this compound" may be a highly specific, newly developed, or proprietary reagent not yet widely documented in scientific publications. It is also possible that the designation is incomplete or an internal laboratory code.

Path Forward:

To provide accurate and relevant application notes, more information about "this compound" is required. Researchers, scientists, and drug development professionals seeking to use this product should consult the manufacturer or supplier for a detailed product datasheet. This documentation is essential and should contain the following critical information:

  • Nature of this compound: Is it a primary antibody, a secondary antibody, a fluorescent dye, a blocking agent, or another type of reagent?

  • Target Specificity: If it is an antibody, what is its specific antigen target? Understanding the target is crucial for interpreting staining patterns and designing experiments.

  • Fluorophore Conjugate: If fluorescently labeled, what is the excitation and emission spectra of the conjugated fluorophore?

  • Recommended Applications: Has it been validated for immunofluorescence microscopy, flow cytometry, or other applications?

  • Source and Isotype: For antibodies, what is the host species and isotype? This is critical for selecting appropriate secondary antibodies and controls.

  • Recommended Dilutions and Protocols: The manufacturer should provide a starting point for optimal concentration and a basic staining protocol.

General Immunofluorescence Protocol Framework:

While a specific protocol for "this compound" cannot be provided without more information, a general framework for immunofluorescence staining is presented below. This should be adapted based on the specific characteristics of "this compound" and the experimental system.

Experimental Workflow for Immunofluorescence Staining

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization cell_culture Cell Culture/ Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (this compound?) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Microscopy/ Image Acquisition mounting->imaging analysis Image Analysis imaging->analysis

Caption: A generalized workflow for a typical immunofluorescence staining experiment.

Detailed Methodologies

1. Sample Preparation:

  • Cell Culture: Cells are typically grown on sterile glass coverslips or in optical-quality plastic dishes.

  • Tissue Sections: Tissues can be fresh-frozen and sectioned using a cryostat or fixed in formalin and embedded in paraffin (FFPE). FFPE sections will require deparaffinization and antigen retrieval steps prior to staining.

2. Fixation:

The goal of fixation is to preserve cellular structure and lock antigens in place. The choice of fixative depends on the target antigen and the properties of "this compound."

  • Formaldehyde: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature is a common choice.

  • Methanol/Acetone: Cold methanol or acetone can also be used, particularly for cytoskeletal or some nuclear antigens. These also permeabilize the cells.

3. Permeabilization:

If the target antigen is intracellular, the cell membrane must be permeabilized to allow antibody entry. This step is not necessary for cell surface targets.

  • Detergents: A 10-minute incubation with 0.1-0.5% Triton X-100 or saponin in PBS is standard.

4. Blocking:

Blocking reduces non-specific antibody binding, which can cause background signal.

  • Common Blocking Buffers:

    • 5-10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.

    • 1-5% Bovine Serum Albumin (BSA) in PBS.

  • Incubate for 30-60 minutes at room temperature.

5. Primary Antibody Incubation (Potentially this compound):

  • Dilute the primary antibody (e.g., "this compound") to its optimal concentration in blocking buffer.

  • Incubate samples for 1 hour at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

6. Washing:

  • Wash samples three times for 5 minutes each with PBS to remove unbound primary antibody.

7. Secondary Antibody Incubation:

If "this compound" is not directly conjugated to a fluorophore, a fluorescently labeled secondary antibody that recognizes the host species and isotype of "this compound" is required.

  • Dilute the secondary antibody in blocking buffer.

  • Incubate for 1 hour at room temperature, protected from light.

8. Counterstaining and Mounting:

  • A nuclear counterstain like DAPI or Hoechst can be included in the final wash step to visualize cell nuclei.

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

9. Imaging and Analysis:

  • Image the samples using a fluorescence microscope with the appropriate filter sets for the fluorophores used.

  • Quantitative analysis can be performed using image analysis software to measure fluorescence intensity, co-localization, or the number of positive cells.

Quantitative Data Summary

Without specific data for "this compound," the following table provides a template for how to structure and present optimization data for an immunofluorescence experiment.

ParameterCondition 1Condition 2Condition 3Condition 4
Primary Antibody Dilution 1:1001:2501:5001:1000
Signal-to-Noise Ratio e.g., 5.2e.g., 8.1e.g., 9.5e.g., 6.3
Incubation Time (Primary) 1 hour, RT4 hours, RTOvernight, 4°C-
Mean Fluorescence Intensity e.g., 1500 AUe.g., 1850 AUe.g., 2100 AU-
Fixation Method 4% PFACold Methanol--
Antigen Retrieval NoneCitrate Buffer, 95°C--

Note to Researchers: The successful application of any new reagent in immunofluorescence is highly dependent on careful optimization of all protocol steps. It is strongly recommended to perform titration experiments for all antibodies and to include appropriate positive and negative controls to validate the staining results. Please consult the supplier of "this compound" for specific guidance.

Techniques for Measuring Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the efficacy of two distinct classes of therapeutic agents, which may be relevant to the ambiguous term "AS-85." The content is divided into two sections to address these possibilities:

  • Section 1: PI3Kα RAS Binding Domain Inhibitors. This section focuses on compounds that disrupt the interaction between the RAS protein and the p110α subunit of Phosphoinositide 3-kinase (PI3Kα).

  • Section 2: Mycobacterium tuberculosis Antigen 85 Complex Inhibitors. This section details methods for evaluating inhibitors of the Antigen 85 (Ag85) complex, a key enzyme in mycobacterial cell wall synthesis.

Section 1: Efficacy of PI3Kα RAS Binding Domain Inhibitors

Introduction

Oncogenic mutations in RAS are prevalent in many human cancers, leading to the aberrant activation of downstream signaling pathways, including the PI3K/AKT pathway. The direct interaction between RAS and the RAS binding domain (RBD) of the PI3Kα catalytic subunit (p110α) is a critical step in this process.[1] Compounds that selectively block this interaction represent a promising therapeutic strategy to inhibit tumor growth in RAS-driven cancers without the toxicities associated with direct kinase inhibitors.[1][2]

Signaling Pathway

The binding of activated RAS to the RBD of p110α recruits PI3Kα to the plasma membrane, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. The phosphorylation of AKT at serine 473 (pAKT) is a key indicator of pathway activation.

PI3K_RAS_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RAS_GTP Activated RAS (GTP-bound) p110a_RBD PI3Kα (p110α) RBD RAS_GTP->p110a_RBD Interaction PIP2 PIP2 p110a_RBD->PIP2 Kinase Activity PIP3 PIP3 AKT AKT PIP3->AKT Recruitment & Activation AS_85 This compound (e.g., VVD-699) AS_85->p110a_RBD Inhibition pAKT pAKT (Ser473) AKT->pAKT Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream

Caption: PI3K/AKT signaling pathway initiated by RAS interaction.

Experimental Protocols

This assay quantifies the disruption of the RAS-p110α interaction in live cells.

  • Principle: The Nano-Luciferase Binary Technology (NanoBiT) assay utilizes two subunits of a luciferase enzyme, Large BiT (LgBiT) and Small BiT (SmBiT), which are fused to the proteins of interest (e.g., KRAS and p110α). When the proteins interact, LgBiT and SmBiT come into proximity, forming an active luciferase that generates a luminescent signal upon substrate addition.

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding KRAS-LgBiT and SmBiT-p110α.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., VVD-699) for a specified duration (e.g., 2 hours).

    • Add the Nano-Glo® Live Cell Assay System substrate to the wells.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.

This assay measures the phosphorylation of AKT, a downstream marker of PI3K pathway activation.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. It uses two antibodies labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. One antibody recognizes total AKT, and the other recognizes pAKT (Ser473). When both antibodies bind to the same protein complex, FRET occurs, generating a specific signal.

  • Protocol:

    • Plate cancer cell lines with known RAS mutations (e.g., H358, A549) in a 96-well plate.[1]

    • Treat the cells with the test compound for a specified time (e.g., 30 minutes to 2 hours).[1]

    • Lyse the cells to release the proteins.

    • Add the HTRF antibody cocktail (anti-total AKT-donor and anti-pAKT-acceptor) to the lysate.

    • Incubate to allow antibody binding.

    • Measure the fluorescence at two wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the IC50.

These studies assess the anti-tumor efficacy of the compound in a living organism.

  • Principle: A mouse xenograft model is used, where human cancer cells are implanted into immunodeficient mice. The effect of the drug on tumor growth is then monitored.

  • Protocol:

    • Subcutaneously implant human cancer cells with RAS or HER2 mutations (e.g., lung or breast cancer cell lines) into the flank of immunodeficient mice.[2]

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer the test compound (and potentially other combination therapies) to the treatment group via a suitable route (e.g., oral gavage).[2]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for pAKT).

    • Monitor for signs of toxicity, such as hyperglycemia, which is a common side effect of pan-PI3K inhibitors.[2]

Data Presentation
Assay Cell Line/Model Parameter Measured Example Result (VVD-699) Reference
NanoBiT Interaction Assay HEK293T (overexpressing KRAS mutants and p110α)IC50 for disruption of KRAS-p110α interactionPotent inhibition across various KRAS mutants[1]
HTRF pAKT (Ser473) Assay H358 (KRAS G12C)IC50 for pAKT inhibition~100 nM[1]
Western Blot A549 (KRAS G12S)Reduction in pAKT levelsDose-dependent reduction[1]
In Vivo Xenograft Mice with RAS-mutated lung tumorsTumor growth inhibitionStalled tumor growth[2]
In Vivo Xenograft Mice with HER2-overexpressing tumorsTumor growth inhibitionHalted tumor growth[2]

Section 2: Efficacy of Mycobacterium tuberculosis Antigen 85 Complex Inhibitors

Introduction

The Antigen 85 (Ag85) complex, comprising Ag85A, Ag85B, and Ag85C, is a family of mycolyltransferases essential for the synthesis of the Mycobacterium tuberculosis cell wall.[3][4] These enzymes catalyze the transfer of mycolic acids to arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan complex that is crucial for the bacterium's viability and virulence.[3] Inhibiting the Ag85 complex is a promising strategy for developing new anti-tuberculosis drugs.[5][6]

Mechanism of Action

Inhibitors can act through various mechanisms, including competitive inhibition by mimicking the natural substrates or, as in the case of ebselen, by forming a covalent bond with a cysteine residue near the active site of Ag85C, which disrupts the enzyme's catalytic activity.[3][5][6]

Ag85_Inhibition cluster_synthesis Mycobacterial Cell Wall Synthesis cluster_inhibition Ag85C Ag85C Enzyme (Active Site) TDM Trehalose Dimycolate & Mycolyl-Arabinogalactan (Cell Wall Components) Ag85C->TDM Mycolyltransfer TMM Trehalose Monomycolate (Substrate) TMM->Ag85C Binds to AG Arabinogalactan AG->Ag85C Binds to AS_85_inhibitor This compound Inhibitor (e.g., Ebselen) AS_85_inhibitor->Ag85C Inhibition (Covalent Binding)

Caption: Inhibition of Ag85C mycolyltransferase activity.

Experimental Protocols

This assay directly measures the enzymatic activity of the Ag85 complex.

  • Principle: The assay measures the transfer of a radiolabeled mycolic acid from a donor substrate (e.g., [U-14C] trehalose monomycolate - TMM) to an acceptor, resulting in the formation of radiolabeled trehalose dimycolate (TDM).

  • Protocol:

    • Purify the Ag85C protein.

    • Prepare a reaction mixture containing the purified Ag85C enzyme, the donor substrate [U-14C] trehalose, and the test compound at various concentrations.

    • Initiate the reaction by adding TMM.

    • Incubate the reaction at 37°C.

    • Stop the reaction and extract the lipids.

    • Separate the lipids (TMM and TDM) using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled TDM formed using a phosphorimager or by scintillation counting.

    • Determine the IC50 of the inhibitor.

This technique confirms the covalent modification of the target enzyme by the inhibitor.

  • Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to measure the intact mass of the Ag85C protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

  • Protocol:

    • Incubate purified Ag85C with an excess of the test compound (e.g., ebselen).[6]

    • Remove the excess unbound compound using a desalting column.

    • Analyze the protein sample using ESI-MS to determine the intact mass.

    • Compare the mass of the treated protein with that of the untreated control.[6]

This assay determines the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis.

  • Principle: The compound's ability to inhibit the growth of M. tuberculosis in culture is assessed.

  • Protocol:

    • Culture M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9).

    • Prepare a 96-well microplate with serial dilutions of the test compound.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plate under appropriate conditions (e.g., 37°C).

    • After a defined incubation period (e.g., 7-14 days), assess bacterial growth visually or by measuring optical density or using a viability indicator dye (e.g., resazurin).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation
Assay System Parameter Measured Example Result (Ebselen) Reference
Radiometric Mycolyltransferase Assay Purified Ag85C enzymeInhibition of TDM synthesisComplete abolishment of TDM synthesis at 10 µM[6]
Mass Spectrometry Purified Ag85C enzymeCovalent modification of Ag85CIncreased mass of Ag85C corresponding to the addition of one ebselen molecule[6]
Whole-Cell Growth Inhibition M. tuberculosis cultureMinimum Inhibitory Concentration (MIC)MIC of 10-20 µg/ml[6]
Lipid Analysis in Whole Cells M. tuberculosis cultureIncorporation of [14C]-acetate into TMM and TDMReduced incorporation into TMM and TDM upon treatment[6]

References

Troubleshooting & Optimization

troubleshooting AS-85 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS-85, a potent and selective inhibitor of the ASH1L histone methyltransferase. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on insolubility issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule inhibitor of ASH1L (Absent, Small, or Homeotic-like 1), a histone methyltransferase. It functions by binding to the SET domain of ASH1L, inhibiting its catalytic activity. ASH1L is known to be a critical factor in the progression of certain cancers, particularly MLL-rearranged leukemias. In these leukemias, ASH1L is involved in the transcriptional activation of key target genes, such as HOXA9, that drive leukemogenesis. By inhibiting ASH1L, this compound can lead to the downregulation of these target genes, resulting in reduced cell proliferation, induction of apoptosis, and cellular differentiation in leukemia cells.

Q2: In what solvents is this compound soluble?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] Suppliers report solubility in DMSO at concentrations as high as 80 mg/mL (138.01 mM) to 100 mg/mL (172.51 mM), though sonication may be required to achieve complete dissolution. Its solubility in aqueous buffers, such as PBS, is expected to be very low due to its hydrophobic nature. While specific data on aqueous solubility is limited, its high cLogP and the common need for DMSO-based stock solutions are indicative of poor water solubility.

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds like this compound. The precipitation occurs because the compound is not soluble in the aqueous environment of the cell culture medium once the DMSO concentration is lowered. To address this, ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts. You can also try a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium and then added to the final culture volume. For persistent issues, consider the use of solubilizing agents, but be mindful of their potential effects on your experimental system.

Q4: What is the recommended method for preparing a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[2] For example, you can dissolve the powdered compound in DMSO to a concentration of 10 mM or higher. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and dilute it further in your experimental buffer or medium immediately before use.

Q5: Can I sonicate my this compound solution to aid dissolution?

A5: Yes, sonication is often recommended to aid the dissolution of this compound in DMSO, especially at higher concentrations.[1] Use a bath sonicator to avoid overheating the sample, which could potentially degrade the compound. Sonicate in short bursts until the solution is clear.

Troubleshooting Insolubility Issues

This section provides a systematic approach to troubleshooting insolubility problems with this compound in your experiments.

Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture media).

Possible Causes and Solutions:

  • Cause: The aqueous solubility limit of this compound has been exceeded.

  • Solution 1: Optimize DMSO Concentration. Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%. While this compound is soluble in DMSO, the final solution is primarily aqueous. A lower final DMSO concentration may keep the compound in solution at lower working concentrations.

  • Solution 2: Modify Dilution Protocol. Instead of adding a small volume of high-concentration DMSO stock directly to a large volume of aqueous buffer, try a serial dilution. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex, and then add this intermediate dilution to your final volume.

  • Solution 3: Gentle Warming. In some cases, gentle warming of the final solution (e.g., to 37°C) can help to dissolve small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.

  • Solution 4: Use of Solubilizing Agents. For in vitro assays where it is permissible, the addition of a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds. Be sure to include a vehicle control with the same concentration of the solubilizing agent to account for any effects on your experimental system.

Problem: The powdered this compound is difficult to dissolve in DMSO.

Possible Causes and Solutions:

  • Cause: Insufficient mixing or reaching the solubility limit in DMSO at room temperature.

  • Solution 1: Sonication. As recommended by suppliers, use a bath sonicator to aid dissolution.[1]

  • Solution 2: Gentle Warming. Gently warm the solution in a water bath (e.g., 30-40°C) while vortexing. Avoid excessive heat.

  • Solution 3: Fresh DMSO. DMSO is hygroscopic (absorbs water from the air), and the presence of water can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO for preparing your stock solutions.

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₂₆H₂₈F₃N₅O₃S₂[3]
Molecular Weight 579.66 g/mol [3]
CAS Number 2323623-80-7[3]
Appearance To be determined (likely a solid)[3]
Purity >98% (typical)[3]
Table 2: Solubility of this compound in Common Solvents
SolventSolubilityNotesReference
DMSO 80 - 100 mg/mLSonication recommended.[1]
Aqueous Buffers (e.g., PBS) Very Low / InsolubleExpected based on hydrophobic structure.Inferred
Ethanol To be determined

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. The molecular weight of this compound is 579.66 g/mol . For example, for 1 mL of a 10 mM stock, you will need 5.7966 mg of this compound.

  • Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate in short bursts of 5-10 minutes until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare an intermediate dilution of 1 mM by adding 1 µL of the 10 mM stock to 9 µL of medium. Then, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium to reach the final 10 µM concentration.

  • Ensure the final DMSO concentration in the culture medium is not cytotoxic (typically ≤ 0.5%).

  • Add the final working solution to your cells immediately after preparation.

  • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the this compound treated samples.

Visualizations

ASH1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) ASH1L ASH1L MLL_Fusion->ASH1L recruits HOXA9 HOXA9 Gene MLL_Fusion->HOXA9 activates HistoneH3 Histone H3 ASH1L->HistoneH3 methylates H3K36 LEDGF LEDGF LEDGF->MLL_Fusion stabilizes HistoneH3->LEDGF H3K36me2 read by Transcription Transcription HOXA9->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis AS85 This compound AS85->ASH1L inhibits

Caption: ASH1L signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow Start Start: This compound Powder Stock_Prep Prepare High-Conc. Stock in DMSO Start->Stock_Prep Storage Aliquot & Store at -20°C/-80°C Stock_Prep->Storage Dilution Serial Dilution into Aqueous Medium Storage->Dilution Assay Add to Cell-Based Assay Dilution->Assay End End: Data Collection Assay->End

Caption: Experimental workflow for using this compound.

Troubleshooting_Insolubility Start Precipitate observed upon dilution in aqueous buffer? Check_DMSO Is final DMSO concentration <= 0.5%? Start->Check_DMSO Yes Lower_DMSO Action: Lower final DMSO concentration Check_DMSO->Lower_DMSO No Serial_Dilution Action: Use serial dilution into medium Check_DMSO->Serial_Dilution Yes Lower_DMSO->Check_DMSO Still_Precipitate Still precipitates? Serial_Dilution->Still_Precipitate Consider_Surfactant Action: Consider adding a solubilizing agent (e.g., Tween-80) Still_Precipitate->Consider_Surfactant Yes Success Success: Proceed with experiment Still_Precipitate->Success No Consider_Surfactant->Success

Caption: Troubleshooting flowchart for this compound insolubility.

References

Technical Support Center: Optimizing AS-85 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of AS-85, a potent and selective inhibitor of ASH1L histone methyltransferase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase.[1] Its mechanism of action involves binding to the SET domain of ASH1L, which is the catalytic subunit of the enzyme.[1][2] By binding to this domain, this compound prevents the methylation of histone H3 at lysine 36 (H3K36), a key epigenetic mark associated with active gene transcription. This inhibition of ASH1L's methyltransferase activity ultimately leads to the downregulation of target genes implicated in certain cancers, particularly MLL-rearranged leukemias.[3][4]

Q2: What is the primary application of this compound in research?

A2: The primary application of this compound is in cancer research, specifically in the study of leukemias driven by MLL (Mixed-Lineage Leukemia) gene rearrangements.[1][2] It serves as a chemical probe to investigate the role of ASH1L in leukemogenesis and as a potential therapeutic agent.[3] Research has shown that this compound can inhibit the growth of leukemia cells, induce apoptosis (programmed cell death), and promote cell differentiation.[3]

Q3: What are the key quantitative parameters of this compound?

A3: The following table summarizes the key in vitro potency and binding affinity data for this compound.

ParameterValueDescription
IC50 0.6 µMThe half maximal inhibitory concentration against ASH1L histone methyltransferase activity.[1][2]
Kd 0.78 µMThe equilibrium dissociation constant, indicating the binding affinity of this compound to the ASH1L SET domain.[1][2]
GI50 5 µM - 25 µMThe half maximal growth inhibition concentration in various MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8).[1][2]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For optimal stability, prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1] Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium or experimental buffer. It is important to note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: Inconsistent or no effect of this compound in cell-based assays.

  • Possible Cause 1: Suboptimal concentration range.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Based on published data, a starting range of 1 µM to 50 µM is recommended for leukemia cell lines.[1][2]

  • Possible Cause 2: Incorrect stock solution preparation or storage.

    • Solution: Ensure that the this compound stock solution was prepared correctly in high-quality, anhydrous DMSO and stored in appropriate aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

  • Possible Cause 3: Cell line is not dependent on the ASH1L pathway.

    • Solution: Confirm that your cell line has the relevant genetic background, such as an MLL rearrangement, that confers sensitivity to ASH1L inhibition. This compound has shown no significant effect on leukemia cells without MLL1 translocations, such as K562 cells.[1][2]

  • Possible Cause 4: Insufficient incubation time.

    • Solution: As this compound acts via an epigenetic mechanism, its effects on cell phenotype may require a longer incubation period. Consider extending the treatment duration (e.g., 48-72 hours or longer) to observe significant changes in cell viability or gene expression.

Problem 2: Precipitation of this compound in the culture medium.

  • Possible Cause 1: Poor solubility in aqueous solutions.

    • Solution: this compound has limited solubility in aqueous media. Ensure that the final concentration of DMSO in your culture medium is sufficient to keep the compound in solution, but still non-toxic to your cells (typically ≤ 0.1%). When diluting the DMSO stock, add it to the medium with gentle mixing to facilitate dissolution.

  • Possible Cause 2: Interaction with media components.

    • Solution: Some components of serum-containing media can interact with small molecules and reduce their effective concentration or cause precipitation. If precipitation is observed, consider using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your cell line.

Problem 3: Unexpected off-target effects or cellular toxicity.

  • Possible Cause 1: High concentration of this compound.

    • Solution: High concentrations of any small molecule inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments.

  • Possible Cause 2: High concentration of DMSO.

    • Solution: Ensure the final concentration of the DMSO vehicle is consistent across all treatment and control groups and is at a non-toxic level for your cells.

  • Possible Cause 3: Intrinsic properties of the cell line.

    • Solution: Some cell lines may be more sensitive to perturbations in epigenetic pathways. Carefully monitor cell morphology and viability in your experiments. Consider performing control experiments with a structurally similar but inactive compound to confirm that the observed effects are due to ASH1L inhibition.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) for Leukemia Cell Lines

This protocol is a general guideline for determining the effect of this compound on the viability of MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13).

  • Materials:

    • Leukemia cell line of interest

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound stock solution (10 mM in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. A typical final concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Treatment: Add 100 µL of the diluted this compound or vehicle control to the corresponding wells of the 96-well plate.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

2. In Vivo Study in a Mouse Xenograft Model of MLL-Rearranged Leukemia

This protocol is based on a study using a structurally related ASH1L inhibitor, AS-99, and can be adapted for this compound.[5]

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • MLL-rearranged leukemia cells (e.g., MV4;11)

    • This compound

    • Vehicle for formulation (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

    • Syringes and needles for injection

    • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Procedure:

    • Tumor Implantation: Inoculate the immunodeficient mice with the MLL-rearranged leukemia cells. For a systemic model, inject cells intravenously. For a subcutaneous model, inject cells subcutaneously into the flank.

    • Tumor Growth and Randomization: Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for the leukemia to engraft (for systemic models). Randomize the mice into treatment and control groups.

    • This compound Formulation: Prepare the this compound formulation for injection. A starting dose of 30 mg/kg administered intraperitoneally (i.p.) once daily can be used as a reference.[5] The final formulation should be sterile-filtered.

    • Treatment Administration: Administer this compound or the vehicle control to the respective groups of mice according to the planned schedule (e.g., daily for 14-21 days).

    • Monitoring: Monitor the mice regularly for signs of toxicity, body weight changes, and tumor growth. For subcutaneous models, measure tumor volume with calipers. For systemic models, monitor disease progression through methods like bioluminescence imaging (if using luciferase-expressing cells) or analysis of peripheral blood for leukemia cells.

    • Endpoint and Analysis: At the end of the study, euthanize the mice and collect tissues for further analysis, such as immunohistochemistry to assess target engagement (e.g., changes in H3K36me2 levels) or flow cytometry to quantify leukemia burden in various organs.

Visualizations

ASH1L_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_complex MLL Complex Histone_H3 Histone H3 H3K36me2 H3K36me2 MLL MLL Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL->Target_Genes Activates Transcription LEDGF LEDGF LEDGF->MLL Stabilizes ASH1L ASH1L ASH1L->Histone_H3 Methylates (K36) AS_85 This compound AS_85->ASH1L Inhibits H3K36me2->LEDGF Recruits Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Prepare this compound Stock Solution (DMSO) C Dose-Response Treatment with this compound A->C B Cell Seeding (e.g., Leukemia Cell Lines) B->C D Incubation (e.g., 72 hours) C->D E Cell Viability Assay (e.g., MTT) D->E F Determine GI50 E->F G Establish Xenograft Mouse Model F->G Proceed if potent and selective I Treatment Administration (e.g., i.p.) G->I H Prepare this compound Formulation H->I J Monitor Tumor Growth and Animal Health I->J K Endpoint Analysis (e.g., Tumor Weight, IHC) J->K

References

Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of kinase inhibitors. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and a Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[1][2] Most kinase inhibitors have a degree of promiscuity, meaning they can interact with multiple kinases, especially those with similar ATP-binding pockets.[3] These unintended interactions can lead to undesired biological responses, confounding experimental results and potentially causing toxicity in a clinical setting.[1]

Q2: Why is it crucial to characterize the off-target effects of a kinase inhibitor?

A2: A thorough understanding of a kinase inhibitor's selectivity is essential for several reasons:

  • Data Interpretation: Distinguishing between on-target and off-target effects is critical for accurately interpreting experimental outcomes and understanding the true biological role of the target kinase.[1]

  • Therapeutic Development: In drug development, off-target effects can contribute to adverse side effects.[1] However, in some cases, these off-target activities can also be therapeutically beneficial.[1][3]

  • Probe Selection: For basic research, a highly selective inhibitor (a chemical probe) is necessary to confidently link the inhibitor's effects to the target of interest.[1]

Q3: What are the general strategies to mitigate off-target effects?

A3: Several strategies can be employed to minimize the impact of off-target effects:

  • Dose Optimization: Using the lowest effective concentration of the inhibitor can help minimize engagement with lower-affinity off-targets.

  • Use of Multiple Inhibitors: Employing multiple, structurally distinct inhibitors for the same target can help confirm that the observed phenotype is due to inhibition of the intended target.

  • Genetic Approaches: Techniques like CRISPR-Cas9 or RNA interference to knockdown or knockout the target kinase can be used to validate the pharmacological findings.[4]

  • Chemical Genetic Approaches: This involves engineering the target kinase to be sensitive to an inhibitor that does not affect wild-type kinases. For example, a mutation in the ATP-binding pocket of Pho85 (F82G) rendered it sensitive to the inhibitor 1-Na-PP1, which has minimal effect on the wild-type kinase.[5]

Q4: How can I identify the potential off-target profile of my kinase inhibitor?

A4: Large-scale screening platforms are valuable for determining the selectivity of a kinase inhibitor.[1] These services, often provided by commercial vendors, test the inhibitor against a broad panel of recombinant kinases to generate a comprehensive inhibition profile.[6][7] This "fingerprint" of activity helps identify potential off-targets.[6]

Troubleshooting Guide

Q1: My inhibitor shows the expected effect at a high concentration, but the results are inconsistent at lower concentrations. What could be the issue?

A1: This could be due to a difference in affinity for the on-target versus off-target kinases. The desired effect at high concentrations may be a result of inhibiting multiple kinases. At lower concentrations, the inhibitor may be more selective for its primary target, but this may not be sufficient to produce the same phenotype. It is also possible that the on-target effect requires a higher concentration to be observed.

Q2: I observe a phenotype that is not consistent with the known function of the target kinase. How can I determine if this is an off-target effect?

A2:

  • Consult Kinase Profiling Data: Check available kinase inhibitor databases or perform a kinase screen to see if your inhibitor is known to hit other kinases that could be responsible for the observed phenotype.[6][7]

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor for the same target reproduces the phenotype, it is more likely an on-target effect.

  • Validate with a Genetic Approach: Use gene knockdown or knockout to see if depleting the target kinase phenocopies the effect of the inhibitor.[4]

  • Rescue Experiment: If possible, express a drug-resistant mutant of your target kinase. If the inhibitor's effect is on-target, the resistant mutant should rescue the phenotype.

Q3: How do I choose the optimal concentration for my cellular experiments to minimize off-target effects?

A3:

  • Determine the IC50/EC50: First, determine the concentration of the inhibitor that produces 50% of its maximal effect on the primary target in a biochemical or cell-based assay.

  • Titrate the Inhibitor: Perform a dose-response experiment in your cellular assay of interest, starting from a concentration well below the IC50 and going up to a concentration where off-target effects are likely.

  • Use the Lowest Effective Concentration: The optimal concentration is typically the lowest concentration that gives a robust and reproducible on-target effect.

  • Consider Target Engagement: Assays like NanoBRET can be used to measure inhibitor binding to the target in living cells, helping to correlate target engagement with the observed phenotype.[1]

Quantitative Data Summary

Table 1: Example of Kinase Inhibitor Selectivity Data

InhibitorPrimary Target(s)S(10) Selectivity Score*Number of Off-Targets (>90% inhibition at 10 µM)Reference
5d JNK0.07331[7]
SP600125 JNK0.32839[7]

*The S(10) selectivity score is calculated by dividing the number of kinases inhibited by >90% at 10 µM by the total number of kinases tested. A lower score indicates higher selectivity.[7]

Table 2: Example of IC50 Data for a Chemical Genetic Approach with Pho85

KinaseInhibitorIC50 (in vitro)Effect on Wild-TypeReference
Pho80/Pho85F82G 1-Na-PP1~360 nM<20% inhibition at 400 µM[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Profiling

Objective: To determine the selectivity of a kinase inhibitor across a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a diverse panel of recombinant kinases for screening. Several companies offer panels of hundreds of kinases.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP (often radiolabeled).

  • Inhibitor Addition: The test inhibitor is added to the wells at one or more concentrations (e.g., 0.1 µM and 1 µM).[6]

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set period.

  • Detection: The amount of substrate phosphorylation is measured. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.

  • Data Analysis: The percentage of inhibition for each kinase at each inhibitor concentration is calculated relative to a control (e.g., DMSO). The results are often visualized as a kinome map or a table.

Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET)

Objective: To confirm that the inhibitor engages its target in living cells and to determine the cellular potency.

Methodology:

  • Cell Line Engineering: Create a cell line that expresses the target kinase fused to a NanoLuciferase (NLuc) enzyme.

  • Cell Plating: Plate the engineered cells in a multi-well plate.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor.

  • Probe Addition: Add a fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase.

  • BRET Measurement: Add the NLuc substrate. If the tracer is bound to the NLuc-kinase fusion protein, bioluminescence resonance energy transfer (BRET) will occur between the NLuc and the fluorescent tracer. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.

  • Data Analysis: The BRET signal is measured using a plate reader. The data is plotted as a function of inhibitor concentration to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target kinase.[1]

Visualizations

G cluster_pathway Kinase Signaling Pathway Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Target_Kinase Target Kinase (On-Target) Kinase_A->Target_Kinase Off_Target_Kinase Off-Target Kinase Kinase_A->Off_Target_Kinase Substrate_1 Substrate 1 Target_Kinase->Substrate_1 Substrate_2 Substrate 2 Off_Target_Kinase->Substrate_2 On_Target_Effect Desired Cellular Effect Substrate_1->On_Target_Effect Off_Target_Effect Undesired Cellular Effect Substrate_2->Off_Target_Effect Inhibitor Kinase Inhibitor Inhibitor->Target_Kinase Inhibition (On-Target) Inhibitor->Off_Target_Kinase Inhibition (Off-Target)

Caption: On- and off-target effects of a kinase inhibitor in a signaling pathway.

G cluster_workflow Experimental Workflow for Off-Target Identification Start Start: Inhibitor of Interest Kinome_Screen In Vitro Kinome Screen (e.g., >200 kinases) Start->Kinome_Screen Cellular_Assay Cell-Based Assay (Phenotypic readout) Start->Cellular_Assay Identify_Hits Identify Potential Off-Targets (>50% inhibition) Kinome_Screen->Identify_Hits Validate_Hits Validate Off-Target Engagement in Cells Identify_Hits->Validate_Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Cellular_Assay->Target_Engagement Compare Compare On- and Off-Target Potency (IC50) Target_Engagement->Compare Validate_Hits->Compare Conclusion Determine Selectivity Window and Mitigate Effects Compare->Conclusion

Caption: Workflow for identifying and validating off-target effects.

G cluster_troubleshooting Troubleshooting Unexpected Results Start Unexpected Phenotype Observed Q1 Does a structurally different inhibitor for the same target cause the same phenotype? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Q2 Does genetic knockdown/ knockout of the target phenocopy the inhibitor? A1_Yes->Q2 Kinome_Profile Perform/Consult Kinome Profiling Data A1_No->Kinome_Profile A2_Yes Confirms On-Target Effect Q2->A2_Yes Yes A2_No Strongly Suggests Off-Target Effect Q2->A2_No No A2_No->Kinome_Profile

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: AS-85 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS-85. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo bioavailability of this compound, a novel investigational kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the novel oncogenic kinase, FAK-L (Focal Adhesion Kinase-Like). It is currently under preclinical investigation for the treatment of solid tumors. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of FAK-L, inhibiting its downstream signaling pathways involved in cell proliferation, migration, and survival.

Q2: What are the known physicochemical properties of this compound that affect its bioavailability?

A2: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1][2] Its poor solubility is the primary limiting factor for its oral bioavailability.

Q3: What is the recommended starting dose and vehicle for in vivo studies with this compound?

A3: For initial in vivo efficacy studies in mice, a starting dose of 10 mg/kg administered orally is recommended. A common vehicle for this compound is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. However, formulation development is crucial to enhance exposure.

Q4: What are the expected pharmacokinetic parameters of this compound in its basic formulation?

A4: The pharmacokinetic profile of this compound in a simple suspension is characterized by low plasma concentrations and high variability. For a summary of expected parameters with different formulations, please refer to the data tables below.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue 1: High variability in plasma concentrations between animals in the same cohort.

  • Question: We are observing significant variability in the Cmax and AUC of this compound in our mouse studies, even with consistent dosing. What could be the cause and how can we mitigate this?

  • Answer: High inter-animal variability is a common issue for poorly soluble compounds like this compound.[3] The primary causes are often inconsistent drug dissolution and absorption in the gastrointestinal tract.

    • Troubleshooting Steps:

      • Ensure Homogeneity of the Dosing Suspension: Vigorously vortex the suspension before each gavage to ensure a uniform concentration of this compound. Inconsistent suspension can lead to variable dosing.

      • Consider a Solubilizing Formulation: Switching to a formulation that improves the solubility of this compound can significantly reduce variability. Options include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or micronization to increase the surface area for dissolution.[4]

      • Control for Food Effects: The presence of food in the stomach can alter gastric emptying and pH, affecting drug dissolution. Ensure consistent fasting periods for all animals before dosing.[5]

Issue 2: Low Cmax and overall drug exposure (AUC) despite adequate dosing.

  • Question: Our in vivo studies are showing very low plasma levels of this compound, potentially below the therapeutic threshold. How can we improve its systemic exposure?

  • Answer: Low bioavailability is the key challenge for this compound due to its poor solubility.[6] Several formulation strategies can be employed to enhance its absorption.

    • Troubleshooting Steps:

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution and improved absorption.

      • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a polymer can prevent crystallization and maintain a supersaturated state in the gut, enhancing absorption.[7]

      • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as microemulsions or SEDDS can improve its solubility and facilitate absorption through the lymphatic system.[8]

      • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility and dissolution rate.[4][9]

Issue 3: Unexpected toxicity or adverse effects observed at higher doses.

  • Question: When we try to increase the dose of this compound to achieve higher plasma concentrations, we observe signs of toxicity. Is this expected, and can we improve the therapeutic window?

  • Answer: The observed toxicity at higher doses of a simple suspension could be due to localized high concentrations of the drug in the GI tract before absorption, or it could be an on-target effect. Improving the formulation can lead to a better safety margin by allowing for a lower dose to achieve the same therapeutic exposure.

    • Troubleshooting Steps:

      • Conduct a Dose-Escalation Study with an Improved Formulation: Use one of the solubilizing formulations mentioned above (e.g., SEDDS) and perform a dose-escalation study to determine the maximum tolerated dose (MTD) with the improved formulation.

      • Evaluate Off-Target Effects: If toxicity persists even with improved bioavailability at lower doses, consider investigating potential off-target activities of this compound.

      • Monitor for Drug Accumulation: In multi-dose studies, assess the trough concentrations to ensure the drug is not accumulating to toxic levels.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic data for this compound in different formulations, administered orally to mice at 10 mg/kg.

Table 1: Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Bioavailability (%)
Suspension 50 ± 252.0300 ± 1505
Micronized 150 ± 501.51200 ± 40020
SEDDS 450 ± 751.03600 ± 60060
IV (1 mg/kg) --600100

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Fasting: Fast animals for 4 hours before oral administration (water ad libitum).

  • Dosing:

    • Prepare the this compound formulation (e.g., suspension or SEDDS) at the desired concentration.

    • Administer a single oral dose (e.g., 10 mg/kg) via gavage.

    • For the intravenous group, administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein) at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

    • Calculate oral bioavailability using the formula: F(%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Component Selection:

    • Oil Phase: Select an oil in which this compound has good solubility (e.g., Capryol 90).

    • Surfactant: Choose a surfactant that can emulsify the oil phase (e.g., Cremophor EL).[4]

    • Co-surfactant: Select a co-surfactant to improve the stability of the microemulsion (e.g., Transcutol P).

  • Formulation Development:

    • Experiment with different ratios of oil, surfactant, and co-surfactant to identify a formulation that forms a stable and clear microemulsion upon dilution in an aqueous medium.

  • Preparation of this compound loaded SEDDS:

    • Dissolve this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Determine the particle size of the emulsion upon dilution in water using a dynamic light scattering instrument.

    • Assess the stability of the formulation over time at different storage conditions.

Visualizations

AS85_Signaling_Pathway Growth_Factor Growth_Factor This compound This compound Receptor Receptor FAK-L FAK-L Receptor->FAK-L This compound->FAK-L Downstream_Signaling Downstream_Signaling FAK-L->Downstream_Signaling Proliferation Proliferation Migration Migration Survival Survival Downstream_Signaling->Proliferation Downstream_Signaling->Migration Downstream_Signaling->Survival

Caption: Hypothetical signaling pathway of this compound.

Bioavailability_Workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Analysis Formulate_AS85 Prepare this compound Formulations (Suspension, SEDDS, etc.) Dose_Mice Administer Formulations to Mice (Oral and IV) Collect_Blood Collect Blood Samples at Timed Intervals Dose_Mice->Collect_Blood LCMS Quantify this compound in Plasma (LC-MS/MS) Collect_Blood->LCMS PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Analysis Calculate_Bioavailability Determine Oral Bioavailability PK_Analysis->Calculate_Bioavailability

Caption: Experimental workflow for assessing this compound bioavailability.

Troubleshooting_Tree Check_Solubility Is this compound Poorly Soluble? Improve_Formulation Improve Formulation Check_Solubility->Improve_Formulation Yes Check_Permeability Assess Permeability (e.g., Caco-2 Assay) Check_Solubility->Check_Permeability No End Optimized Bioavailability Improve_Formulation->End Prodrug Consider Prodrug Approach Check_Permeability->Prodrug Low Metabolism Investigate First-Pass Metabolism Check_Permeability->Metabolism High Prodrug->End Inhibitors Co-administer with Metabolic Inhibitors Metabolism->Inhibitors High Metabolism->End Low Inhibitors->End

Caption: Decision tree for troubleshooting low bioavailability.

References

AS-85 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial research did not identify a publicly documented experimental compound or system designated "AS-85." The following technical support center has been generated using a hypothetical molecule, This compound , a novel kinase inhibitor, to demonstrate the requested format and content structure. All data, pathways, and protocols are illustrative examples.

Welcome to the support center for this compound, a selective inhibitor of the novel kinase, Apoptosis Signaling Kinase X (ASKX), a key regulator in the cellular pyroptosis pathway. This guide provides answers to frequently asked questions and troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an ATP-competitive kinase inhibitor that selectively binds to the kinase domain of ASKX. This inhibition prevents the phosphorylation of downstream substrates, effectively blocking the initiation of the pyroptosis signaling cascade.

Q2: How should this compound be stored and reconstituted? A2: For long-term storage, this compound powder should be stored at -20°C. For experimental use, reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: What is the recommended concentration range for cell-based assays? A3: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50/IC50 for your specific model. See Table 1 for typical ranges.

Q4: Is this compound selective for ASKX? A4: this compound was designed for high selectivity towards ASKX. However, like many kinase inhibitors, off-target effects are possible at higher concentrations (>5 µM). We recommend performing control experiments, including using a structurally unrelated ASKX inhibitor or a cell line lacking ASKX expression, to validate findings.

Troubleshooting Guide

Q1: My experiment shows high variability between replicates. What are the common causes? A1: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells. Variations in cell number at the start of the experiment are a primary source of inconsistent results.

  • Compound Precipitation: this compound may precipitate in aqueous media at high concentrations. Visually inspect your media for any precipitate after adding the compound. If observed, try lowering the final concentration or reducing the final DMSO percentage to below 0.1%.

  • Edge Effects in Plates: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell health. Avoid using the outermost wells for data collection or ensure proper humidification during incubation.

Q2: I am not observing the expected inhibitory effect of this compound. A2: A lack of effect could be due to the following:

  • Incorrect Controls: Ensure your positive and negative controls are working as expected.[1][2] A positive control could be a known activator of the ASKX pathway, while a negative control should be a vehicle-treated group (e.g., 0.1% DMSO).

  • Cell Line Insensitivity: The cell line you are using may not express sufficient levels of ASKX or may have mutations that render it insensitive to this compound. Confirm ASKX expression via Western Blot or qPCR.

  • Compound Degradation: Repeated freeze-thaw cycles of the stock solution can degrade the compound. Use fresh aliquots for each experiment.

Q3: I am observing significant cell death even at low concentrations of this compound. A3: Unintended cytotoxicity can obscure the specific effects of ASKX inhibition.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture media is non-toxic for your cell line, typically ≤ 0.1%. Run a vehicle-only control with the highest concentration of DMSO used in your experiment.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases essential for cell survival.[3] Perform a dose-response curve and select a concentration that effectively inhibits ASKX without causing widespread, non-specific cell death. Compare results with a less potent, structurally distinct ASKX inhibitor if available.

Data Presentation

Table 1: this compound In Vitro Activity and Recommended Concentrations

Assay TypeCell LineIC50 / EC50 (nM)Recommended Concentration Range
ASKX Kinase Assay (Biochemical)N/A15.2 ± 3.11 nM - 1 µM
Cell Viability (Pyroptosis Model)THP-1 Monocytes85.7 ± 12.510 nM - 5 µM
Target Engagement (Phospho-Flow)U-937 Cells112.4 ± 20.810 nM - 5 µM
Off-Target Kinase Panel (Top Hit)Kinase Z> 8,500N/A

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell death in a pyroptosis-induced model.

  • Cell Seeding: Plate THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, ranging from 20 µM to 2 nM. Also prepare a vehicle control (0.2% DMSO).

  • Pre-treatment: Add 50 µL of the 2X compound dilutions to the appropriate wells. Incubate for 1 hour at 37°C.

  • Induction of Pyroptosis: Add 50 µL of a 2X solution of LPS (final concentration 1 µg/mL) to all wells except the untreated control. Incubate for 4 hours.

  • Final Stimulation: Add 50 µL of a 2X solution of Nigericin (final concentration 10 µM) to induce pyroptosis. Incubate for 2 hours.

  • Viability Measurement: Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence data to the vehicle-treated control and plot the dose-response curve using a four-parameter logistic regression to determine the EC50.

Protocol 2: Western Blot for Downstream Target Inhibition

This protocol measures the ability of this compound to inhibit the phosphorylation of a key downstream substrate of ASKX, "Substrate-Y".

  • Cell Culture and Treatment: Culture U-937 cells to 80% confluency in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Induction: Stimulate the ASKX pathway with a known activator (e.g., Anisomycin, 10 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Separate proteins via electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated Substrate-Y (p-Substrate-Y) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control like GAPDH.[2]

Mandatory Visualization

AS_85_Signaling_Pathway LPS LPS / Anisomycin (Stimulus) ASKX ASKX LPS->ASKX SubstrateY Substrate-Y ASKX->SubstrateY  Phosphorylates AS85 This compound (Inhibitor) AS85->ASKX pSubstrateY p-Substrate-Y Caspase1 Caspase-1 pSubstrateY->Caspase1 pCaspase1 Cleaved Caspase-1 GSDMD Gasdermin-D (GSDMD) pCaspase1->GSDMD  Cleaves GSDMD_N GSDMD N-terminal (Pore Formation) Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Hypothetical signaling pathway for this compound action.

AS_85_Experimental_Workflow start Start: Seed Cells pretreat Pre-treat with This compound or Vehicle start->pretreat induce Induce Pathway (e.g., LPS) pretreat->induce readout Select Readout induce->readout viability Cell Viability Assay (e.g., CellTiter-Glo) readout->viability Functional western Western Blot (p-Substrate-Y) readout->western Mechanistic analysis Data Analysis: Normalize & Plot viability->analysis western->analysis end End: Determine IC50/EC50 analysis->end

Caption: General experimental workflow for testing this compound.

References

common pitfalls in AS-85 research

Author: BenchChem Technical Support Team. Date: November 2025

AS-85 Technical Support Center

Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common pitfalls encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), stock solutions prepared in anhydrous DMSO can be stored at 4°C. For long-term storage, we recommend creating aliquots of the DMSO stock solution and storing them at -80°C to avoid repeated freeze-thaw cycles.

Q2: I am not observing the expected level of target inhibition. What are the common causes?

A: Several factors can lead to lower-than-expected efficacy. First, confirm the compound's integrity; improper storage may have led to degradation. Second, ensure complete solubilization in your assay buffer, as precipitation will reduce the effective concentration. Finally, verify the activity of your target protein and the concentration of ATP in your kinase assay, as high ATP levels can compete with ATP-competitive inhibitors like this compound.

Q3: Why am I observing significant off-target effects or cellular toxicity?

A: this compound has been optimized for selectivity, but like many kinase inhibitors, off-target effects can occur, particularly at high concentrations. We recommend performing a dose-response curve to determine the optimal concentration range. If toxicity is observed even at low concentrations, consider potential interactions with your specific cell line or media components. Using a lower serum concentration in your culture media during treatment can sometimes mitigate these effects.

Q4: Can this compound be used for in vivo studies?

A: Yes, this compound has demonstrated bioavailability in preclinical models. However, formulation is critical for effective in vivo delivery. We recommend a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Always perform a preliminary tolerability study in your animal model before proceeding with efficacy experiments.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

A common pitfall is observing significant experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50). The table below illustrates a typical scenario of inconsistent results.

Table 1: Example of Inconsistent this compound IC50 Values in a Kinase Assay

Experiment IDDateOperatorCell LinePassage #IC50 (nM)
EXP-01A2025-10-20AliceHEK2931215.2
EXP-01B2025-10-21AliceHEK2931214.8
EXP-02A2025-10-27BobHEK2932589.5
EXP-02B2025-10-28BobHEK2932595.1

The discrepancy between the results from Alice and Bob suggests a systematic issue. Use the following workflow to diagnose the potential cause.

IC50_Troubleshooting start Start: Inconsistent IC50 check_reagents Verify Reagent Integrity (this compound, ATP, Substrate) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Protocol Adherence (Incubation times, Temps) protocol_ok Protocol Consistent? check_protocol->protocol_ok check_cells Check Cell Health & Passage # cells_ok Cells Consistent? check_cells->cells_ok reagents_ok->check_protocol Yes retest Retest with Fresh Aliquots and Standardized Protocol reagents_ok->retest No protocol_ok->check_cells Yes protocol_ok->retest No cells_ok->retest Yes cells_ok->retest No end_ok Problem Resolved retest->end_ok end_fail Contact Support retest->end_fail

Caption: Troubleshooting workflow for diagnosing inconsistent IC50 values.

Experimental Protocols

Protocol: Western Blot for Downstream Target Inhibition

This protocol details the steps to verify the inhibitory action of this compound on the phosphorylation of its downstream target, Protein-Y.

  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Treatment: Pretreat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the signaling pathway.

  • Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-Protein-Y (p-Protein-Y) and total Protein-Y overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the p-Protein-Y signal relative to total Protein-Y indicates successful inhibition by this compound.

Signaling Pathway Context

This compound is a potent and selective inhibitor of Kinase-X, a key component of the MAPK/ERK signaling cascade. Understanding this context is crucial for designing experiments and interpreting results.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk kinase_x Kinase-X erk->kinase_x Activates protein_y Protein-Y kinase_x->protein_y Phosphorylates transcription Transcription & Cell Proliferation protein_y->transcription as85 This compound as85->kinase_x

Caption: this compound inhibits Kinase-X in the MAPK/ERK signaling pathway.

Technical Support Center: AS-85 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AS-85 in their experiments. Below, you will find troubleshooting guides and frequently asked questions to address common issues and refine your experimental protocols.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no biological activity of this compound 1. Incorrect Storage: this compound may have degraded due to improper storage conditions. 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or assay. 3. Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound's mechanism of action.1. Verify Storage: Ensure this compound is stored at the recommended temperature and protected from light and moisture. 2. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line. 3. Alternative Cell Lines: Test this compound on a panel of different cell lines to identify sensitive models.
High cell toxicity or off-target effects 1. Excessive Concentration: The concentration of this compound may be too high, leading to non-specific toxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration. 3. Off-Target Kinase Inhibition: this compound may be inhibiting other kinases or cellular processes at high concentrations.1. Titrate Concentration: Lower the concentration of this compound to the lowest effective dose. 2. Solvent Control: Include a vehicle-only control in your experiments to assess the effect of the solvent. 3. Selectivity Profiling: If available, consult the kinase selectivity profile of this compound to anticipate potential off-target effects.
This compound precipitates in culture medium 1. Poor Solubility: this compound may have low solubility in aqueous solutions like cell culture medium. 2. Incorrect Dilution: Improper dilution of the this compound stock solution can cause it to crash out of solution.1. Use of a Solubilizing Agent: Consider using a biocompatible solubilizing agent if recommended for this compound. 2. Serial Dilutions: Prepare serial dilutions of the this compound stock in your culture medium, ensuring thorough mixing at each step.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in cell-based assays?

For initial experiments, a common starting point is to perform a dose-response analysis ranging from 1 nM to 10 µM. This will help determine the IC50 value for your specific cell line.

2. How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

3. What are the known downstream targets of this compound?

This compound is known to inhibit the PI3K/Akt signaling pathway. Key downstream biomarkers that can be assessed to confirm its activity include phosphorylated levels of Akt (p-Akt) and S6 ribosomal protein (p-S6).

Experimental Protocols

Protocol 1: Dose-Response Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a series of dilutions of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

AS85_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 conversion pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation as85 This compound as85->pi3k

Caption: this compound signaling pathway inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Dilutions overnight_incubation->prepare_dilutions add_treatment Add this compound to Cells prepare_dilutions->add_treatment incubation_48_72h Incubate for 48-72h add_treatment->incubation_48_72h viability_assay Perform Viability Assay (e.g., MTT) incubation_48_72h->viability_assay plot_data Plot Dose-Response Curve viability_assay->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for IC50 determination.

troubleshooting_logic start_node Low/No this compound Activity check_storage Verify Proper Storage of this compound Stock start_node->check_storage dose_response Perform Dose-Response Experiment check_storage->dose_response Storage OK cell_line_issue Consider Cell Line Resistance dose_response->cell_line_issue Still No Effect end_node Problem Resolved dose_response->end_node Activity Observed cell_line_issue->end_node

Caption: Troubleshooting low this compound activity.

dealing with AS-85-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

AS-85 Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges associated with this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action inhibits the downstream Akt signaling pathway, leading to the suppression of cell growth, proliferation, and survival, ultimately inducing apoptosis in sensitive cell lines.

Q2: How do I determine the optimal concentration and treatment duration for this compound in my specific cell line?

A2: The optimal concentration and duration are highly cell-line dependent. We recommend performing a dose-response and a time-course experiment to determine these parameters empirically.

  • Dose-Response: Treat your cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24, 48, or 72 hours).

  • Time-Course: Treat your cells with a fixed concentration of this compound (e.g., the approximate IC50 value determined from the dose-response study) and measure the effects at various time points (e.g., 6, 12, 24, 48 hours).

Q3: What are the common causes of experimental variability when working with this compound?

A3: Inconsistent results can arise from several factors:

  • Compound Handling: Ensure this compound is properly dissolved in a suitable solvent (e.g., DMSO) and stored correctly to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media components. Mycoplasma contamination can also significantly alter cellular responses.

  • Assay Performance: Ensure accurate pipetting, consistent incubation times, and proper use of controls (vehicle control, positive control).

Troubleshooting Guide

Problem: I am not observing the expected level of cytotoxicity after this compound treatment.

  • Possible Cause 1: Compound Inactivity.

    • Solution: Verify the integrity of the this compound stock solution. If the compound is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and is below a non-toxic threshold (typically <0.5%).

  • Possible Cause 2: Cell Line Resistance.

    • Solution: Your cell line may have intrinsic or acquired resistance to PI3K inhibition. Confirm the expression and activity of the PI3K/Akt pathway in your cell line via Western blot. Consider testing a positive control cell line known to be sensitive to PI3K inhibitors.

  • Possible Cause 3: Sub-optimal Assay Conditions.

    • Solution: Increase the treatment duration (e.g., from 24h to 48h or 72h) or use a higher concentration range of this compound. Ensure that the cell seeding density is appropriate for the length of the assay to avoid confounding effects from overgrowth or nutrient depletion.

Problem: I am observing excessive cell death even at very low concentrations of this compound.

  • Possible Cause 1: Stock Concentration Error.

    • Solution: Re-verify the calculation and dilution of your this compound stock solution. A simple dilution error can lead to significantly higher-than-intended concentrations.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding toxic levels. Always include a vehicle-only control to assess the impact of the solvent on cell viability.

  • Possible Cause 3: High Cell Line Sensitivity.

    • Solution: Your cell line may be exceptionally sensitive to PI3K pathway inhibition. Perform a dose-response experiment using a much lower concentration range (e.g., picomolar to low nanomolar) to identify the appropriate therapeutic window.

Data Presentation

For clear reporting and comparison, we recommend summarizing cytotoxicity data in tabular format.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment.

Cell Line Cancer Type IC50 (nM)
MCF-7 Breast Cancer 15.2
A549 Lung Cancer 125.8
U-87 MG Glioblastoma 8.9

| PC-3 | Prostate Cancer | 55.4 |

Table 2: Example Dose-Response Data for this compound in MCF-7 Cells (48h Treatment).

This compound Conc. (nM) % Cell Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5
1 92.1 ± 5.1
10 65.7 ± 3.8
50 31.4 ± 2.9
100 15.6 ± 2.1

| 500 | 5.2 ± 1.5 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

  • Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AS85_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes AS85 This compound AS85->PI3K Inhibits Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plate overnight Incubate Overnight (Cell Adhesion) start->overnight treatment Treat with this compound (Dose-Response) overnight->treatment incubation Incubate for 24, 48, or 72h treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance/ Luminescence assay->readout analysis Data Analysis: Calculate % Viability and IC50 readout->analysis end End: Determine Optimal Dose analysis->end Troubleshooting_Tree decision decision solution solution start Inconsistent Cytotoxicity Results with this compound q1 Are vehicle controls showing toxicity? start->q1 s1 Lower solvent (DMSO) concentration to <0.5%. Prepare fresh dilutions. q1->s1 Yes q2 Is the positive control compound working? q1->q2 No s2 Check cell health, passage number, and for contamination. Review assay protocol. q2->s2 No q3 Was the this compound stock solution freshly prepared? q2->q3 Yes s3 Prepare fresh this compound stock. Verify solvent and storage conditions (-20°C or -80°C). q3->s3 No end Problem Resolved q3->end Yes

enhancing the specificity of AS-85

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AS-85

Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, designated "this compound," to illustrate a technical support resource. As "this compound" does not correspond to a known, publicly documented research compound, this guide is based on common challenges and troubleshooting strategies for kinase inhibitors in a research and drug development context.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended mechanism of action?

A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the 'Kinase A' signaling pathway. Its primary molecular target is the kinase 'TargetKinase-1' (TK-1). By binding to the ATP-binding pocket of TK-1, this compound is intended to block the downstream phosphorylation of 'Substrate-P', thereby inhibiting a key step in the 'Pathway-X' cascade, which is implicated in disease progression.

Q2: I am observing inconsistent results in my cell-based assays when using this compound. What could be the cause?

A2: Inconsistent results can stem from several factors. These include, but are not limited to:

  • Compound Stability: Ensure that your stock solutions of this compound are fresh and have been stored correctly, protected from light and at the recommended temperature. Repeated freeze-thaw cycles should be avoided.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can all impact the cellular response to this compound. Maintain consistent cell culture practices.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to variable and difficult-to-interpret results. It is crucial to use the lowest effective concentration.

  • Assay Variability: Ensure your assay protocol is robust and that all reagents are of high quality.

Q3: I suspect that this compound is causing off-target effects in my experiments. How can I confirm this?

A3: Confirming off-target effects is a critical step in validating your results. We recommend a multi-pronged approach:

  • Dose-Response Curve: Perform a detailed dose-response experiment to see if the observed phenotype tracks with the IC50 of the intended target, TK-1. Off-target effects often appear at higher concentrations.

  • Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a broad panel of kinases. This will provide a quantitative measure of its selectivity.

  • Orthogonal Approaches: Use a complementary method to validate your findings. For example, if you are seeing a certain phenotype with this compound, try to replicate it using siRNA or shRNA to knock down TK-1.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of TK-1 in your cells. If the phenotype is on-target, this should rescue the effect of this compound.

Q4: What is the recommended working concentration for this compound in cell culture?

A4: The optimal working concentration is highly dependent on the cell line and the specific assay. We recommend starting with a concentration range that spans the IC50 value for TK-1. A typical starting range would be from 1 nM to 10 µM. It is crucial to determine the optimal concentration for your specific experimental system empirically.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Off-Target Effects

Problem: You observe a cellular phenotype that is not consistent with the known function of the intended target, TK-1, or you have data from a kinase screen suggesting potential off-target activities.

Methodology:

  • Confirm On-Target Engagement:

    • Western Blot Analysis: Treat cells with a range of this compound concentrations. Lyse the cells and perform a western blot to probe for the phosphorylation of 'Substrate-P', the direct downstream target of TK-1. A decrease in phosphorylated Substrate-P with increasing concentrations of this compound confirms on-target activity.

    • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm that this compound is binding to TK-1 in a cellular context.

  • Investigate Potential Off-Targets:

    • Pathway Analysis: If your kinase profiling data indicates off-target hits, use pathway analysis tools to determine if these kinases are active in your cell line and what downstream signaling pathways they regulate.

    • Western Blot for Off-Target Pathways: Probe for the phosphorylation of key downstream markers of the suspected off-target kinases to see if they are affected by this compound treatment.

  • Mitigation Strategies:

    • Titrate to the Lowest Effective Concentration: Use the lowest concentration of this compound that gives you the desired on-target effect with minimal off-target signaling.

    • Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of TK-1 that has a different chemical scaffold to confirm that your observed phenotype is due to inhibition of TK-1 and not an off-target effect of this compound.

Quantitative Data Summary

The following table presents hypothetical selectivity data for this compound against its primary target, TK-1, and a panel of common off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. TK-1
TK-1 10 1
Kinase B50050
Kinase C1,200120
Kinase D>10,000>1,000
Kinase E8,500850

IC50 values were determined using a radiometric kinase assay.

Visualizations

AS_85_Signaling_Pathway cluster_upstream Upstream Signal cluster_pathway Pathway-X cluster_downstream Cellular Response Signal Signal TK-1 TargetKinase-1 (TK-1) Signal->TK-1 Activates Substrate Substrate TK-1->Substrate Phosphorylates Substrate-P Substrate-P Substrate->Substrate-P Response Response Substrate-P->Response This compound This compound This compound->TK-1 Inhibits

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start: Suspected Off-Target Effect Dose_Response 1. Perform Dose-Response Curve (Cell Viability/Phenotype Assay) Start->Dose_Response Kinase_Screen 2. Broad Kinase Profiling Screen (e.g., 400+ Kinases) Dose_Response->Kinase_Screen Analyze_Hits 3. Analyze Off-Target Hits (Bioinformatics & Pathway Analysis) Kinase_Screen->Analyze_Hits Western_Blot 4. Western Blot for On- and Off-Target Phospho-Proteins Analyze_Hits->Western_Blot Orthogonal_Validation 5. Orthogonal Validation (siRNA/shRNA or Structurally Different Inhibitor) Western_Blot->Orthogonal_Validation Conclusion Conclusion: Specificity Profile Determined Orthogonal_Validation->Conclusion

Caption: Experimental workflow for assessing this compound specificity.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Basics Check Compound Stability & Cell Culture Consistency Start->Check_Basics Problem_Persists Problem Persists? Check_Basics->Problem_Persists Problem_Resolved Problem Resolved Problem_Persists->Problem_Resolved No Dose_Response Perform Dose-Response for On-Target (p-Substrate) vs. Off-Target Phenotype Problem_Persists->Dose_Response Yes Concentration_Dependent Is Phenotype Concentration-Dependent? Dose_Response->Concentration_Dependent Lower_Concentration Use Lower Concentration of this compound Concentration_Dependent->Lower_Concentration Yes Use_Orthogonal Use Orthogonal Approach (e.g., siRNA) Concentration_Dependent->Use_Orthogonal No Lower_Concentration->Problem_Resolved

Caption: Troubleshooting logic for inconsistent this compound results.

Validation & Comparative

Unveiling AS-85: A Comparative Analysis of a First-in-Class ASH1L Inhibitor in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel compound, AS-85, has emerged as a potent and selective inhibitor of the ASH1L histone methyltransferase, demonstrating significant anti-leukemic activity. This comparison guide provides an in-depth analysis of this compound's efficacy, mechanism of action, and performance against alternative therapeutic strategies for leukemia, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetic therapeutics.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor targeting the catalytic SET domain of ASH1L (Absent, Small, or Homeotic-like 1), a histone methyltransferase implicated in the pathogenesis of certain cancers, particularly acute leukemia with MLL1 gene translocations.[1][2][3] By binding to the ASH1L SET domain, this compound effectively inhibits its enzymatic activity, leading to a reduction in the proliferation of leukemia cells and the induction of apoptosis.[3]

Mechanism of Action: Targeting the Epigenome

This compound's therapeutic potential lies in its ability to modulate epigenetic regulation. The ASH1L enzyme is responsible for the methylation of histone H3 at lysine 36 (H3K36), a mark associated with active gene transcription. In MLL-rearranged leukemias, ASH1L is a critical co-factor that promotes the expression of genes driving leukemogenesis. By inhibiting ASH1L, this compound disrupts this process, leading to the downregulation of MLL fusion target genes and subsequent anti-leukemic effects.[3]

Signaling Pathway of ASH1L in MLL-Rearranged Leukemia

ASH1L_Pathway cluster_nucleus Cell Nucleus cluster_inhibition MLL_fusion MLL Fusion Protein ASH1L ASH1L MLL_fusion->ASH1L recruits Histones Histones ASH1L->Histones methylates (H3K36me) Target_Genes Leukemogenic Target Genes Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Histones->Target_Genes activates transcription AS85 This compound AS85->ASH1L inhibits

Figure 1. Simplified signaling pathway of ASH1L in MLL-rearranged leukemia and the inhibitory action of this compound.

Comparative Efficacy of this compound

To date, public data on this compound is primarily from preclinical studies. The following table summarizes its in vitro activity and compares it with other epigenetic-targeting drugs that have been investigated for leukemia treatment.

CompoundTargetIC50Cell LinesTherapeutic Area
This compound ASH1L 0.6 µM [1][4][5]MV4;11, MOLM13, KOPN8 (MLL1 translocations) [1][4]Leukemia [1][4][6]
AS-99ASH1L0.79 µM[2]Leukemia cells with MLL1 translocations[2]Leukemia[3]
TazemetostatEZH22-11 nMVarious lymphoma and solid tumor linesEpithelioid Sarcoma, Follicular Lymphoma
GSK126EZH29.9 nMVarious lymphoma and solid tumor linesDiffuse Large B-cell Lymphoma
Pinometostat (EPZ-5676)DOT1L<1 nMMLL-rearranged leukemia cell linesMLL-rearranged Leukemia

Note: The comparative data for Tazemetostat, GSK126, and Pinometostat are based on publicly available information and are provided for context within the broader landscape of epigenetic therapies. Direct head-to-head experimental data with this compound is not yet available in the public domain.

Experimental Protocols

The following are generalized methodologies based on standard practices for the types of experiments cited for this compound.

This assay is crucial for determining the inhibitory activity of compounds like this compound against their target enzyme.

Experimental Workflow for HMT Assay

HMT_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant ASH1L - Histone Substrate (e.g., H3) - S-adenosylmethionine (SAM) - this compound (or vehicle control) start->reagents incubation Incubate enzyme, substrate, This compound, and SAM reagents->incubation detection Detect methylation signal (e.g., radioactivity, fluorescence) incubation->detection analysis Analyze data to determine IC50 value detection->analysis end End analysis->end

Figure 2. A generalized workflow for a histone methyltransferase (HMT) inhibitory assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human ASH1L enzyme and a suitable histone substrate (e.g., recombinant histone H3 or nucleosomes) are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound is serially diluted to a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.

  • Reaction Mixture: The ASH1L enzyme, histone substrate, and this compound (or vehicle) are combined in a microplate well and pre-incubated.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a methyl donor, typically S-[methyl-³H]-adenosyl-L-methionine (radioactive) or S-adenosyl-L-methionine (non-radioactive).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).

  • Detection: The level of histone methylation is quantified. For radioactive assays, this involves capturing the radiolabeled histones on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like antibody-based detection (e.g., ELISA) with chemiluminescence or fluorescence readout are used.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

These assays measure the effect of a compound on the growth of cancer cell lines.

Protocol:

  • Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM13) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a tetrazolium salt (e.g., MTS), which is metabolically reduced by viable cells to a colored or fluorescent product. The signal is measured using a plate reader.

  • Data Analysis: The cell growth inhibition (GI50) value, the concentration of the compound that causes a 50% reduction in cell proliferation, is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of MLL-rearranged leukemias. Its novel mechanism of action, targeting the epigenetic regulator ASH1L, offers a potential new avenue for patients who are resistant to or ineligible for existing therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential, safety profile, and optimal clinical application of this compound. The development of more potent and specific ASH1L inhibitors, such as the related compound AS-99, also highlights the druggability of this target.[2][3] As our understanding of the epigenetic landscape of cancer deepens, targeted therapies like this compound are poised to play an increasingly important role in precision oncology.

References

Unraveling "AS-85": A Multifaceted Designation Across Scientific Domains

Author: BenchChem Technical Support Team. Date: November 2025

The designation "AS-85" does not correspond to a single, universally recognized compound within the scientific and research communities. Extensive searches across chemical and biomedical databases reveal that "this compound" is used in various contexts, ranging from an imprint on a pharmaceutical product to a component of a bacterial lysate, and even as a shorthand in unrelated technical fields. This ambiguity makes a direct comparison to "other similar compounds" challenging without further specifying the context.

This guide aims to dissect the different interpretations of "this compound" found in public domain resources and, where possible, provide comparative information based on the most likely interpretations.

"A 85": Amantadine Hydrochloride in Neurology

One of the most concrete identifications for a substance labeled "A 85" is a white, round pill identified as Amantadine Hydrochloride (100 mg).[1] This medication is primarily used in the treatment of Parkinson's disease, drug-induced extrapyramidal reactions, and influenza A.[1]

Mechanism of Action

Amantadine's primary mechanism in Parkinson's disease is not fully elucidated but is thought to involve the potentiation of dopamine neurotransmission by increasing its synthesis and release, and inhibiting its reuptake. It also has non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist properties. In the context of influenza A, it inhibits viral replication by blocking the M2 proton channel.

Comparative Compounds

For Parkinson's disease, amantadine can be compared to other dopaminergic agents and NMDA receptor antagonists.

Compound ClassExamplesMechanism of Action
Dopamine Agonists Pramipexole, RopiniroleDirectly stimulate dopamine receptors.
MAO-B Inhibitors Selegiline, RasagilineInhibit the breakdown of dopamine in the brain.
NMDA Receptor Antagonists MemantineBlock the effects of excessive glutamate, which can be neurotoxic.

Signaling Pathway: Dopaminergic Synapse

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle VMAT2 VMAT2 VMAT2 Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Amantadine Amantadine Amantadine->Dopamine_Vesicle Enhances Release Amantadine->DAT Inhibits Reuptake

Caption: Simplified diagram of a dopaminergic synapse and the putative actions of Amantadine.

OM-85: A Bacterial Lysate in Immunology and Respiratory Medicine

In a different therapeutic area, "OM-85" refers to an orally administered bacterial lysate.[2] This is not a single compound but a mixture of antigens from several bacterial species that are common pathogens of the respiratory tract. It is investigated for its immunomodulatory properties, particularly in the prevention of recurrent respiratory tract infections and in the management of wheezing in preschool children.[2]

Mechanism of Action

OM-85 is thought to stimulate the innate and adaptive immune systems. It interacts with immune cells in the gut-associated lymphoid tissue (GALT), leading to a cascade of events that includes the maturation of dendritic cells, activation of phagocytes, and the production of secretory IgA antibodies. This is believed to enhance the immune response to respiratory pathogens.

Comparative Approaches

Comparing OM-85 is distinct from comparing single chemical entities. The alternatives are other immunomodulators or preventative strategies for respiratory infections.

ApproachExamplesMechanism of Action
Vaccination Influenza vaccine, Pneumococcal vaccineInduces a specific and long-lasting adaptive immune response to a particular pathogen.
Other Bacterial Lysates Ribomunyl, IsmigenSimilar to OM-85, they contain antigens from different respiratory bacteria to stimulate the immune system.
Probiotics Lactobacillus and Bifidobacterium speciesModulate the gut microbiome, which can have systemic effects on the immune system.

Other Mentions of "this compound"

The term "this compound" appears in other, less defined contexts within scientific literature and technical documents, which do not refer to a therapeutic compound. These include mentions in materials science and as part of internal company compound libraries where the specific chemical entity is not publicly disclosed.

Conclusion

The identity of "this compound" is highly context-dependent. Without a specific chemical structure or a clear therapeutic area of interest, a direct and meaningful comparison with other compounds is not feasible. For researchers and drug development professionals, it is crucial to specify the context in which "this compound" is being considered. If referring to the pill marked "A 85," the discussion should focus on Amantadine Hydrochloride and its alternatives in neurology. If "OM-85" is the subject, the comparison shifts to the realm of immunomodulators for respiratory conditions. For any other use of "this compound," more specific information is required to provide a relevant and accurate comparative analysis.

References

Comparative Analysis of ASH1L Inhibitors: AS-85 vs. AS-99 in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of two potent small molecule inhibitors of the histone methyltransferase ASH1L: AS-85 and its structurally related competitor, AS-99. The data presented herein is derived from the seminal publication, "Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity," and is intended to assist researchers in selecting the appropriate tool compound for their studies of ASH1L in the context of MLL-rearranged leukemias and other relevant disease models.

Introduction to ASH1L and its Role in Leukemia

Absent, small, or homeotic-like 1 (ASH1L) is a histone methyltransferase that plays a critical role in the regulation of gene expression. Specifically, it catalyzes the methylation of histone H3 at lysine 36 (H3K36), a mark associated with active transcription. In the context of mixed-lineage leukemia (MLL), where chromosomal translocations result in oncogenic MLL fusion proteins, ASH1L activity is crucial for the expression of downstream target genes, such as the HOX genes, which drive leukemogenesis. Inhibition of ASH1L's catalytic activity, therefore, presents a promising therapeutic strategy for this aggressive form of leukemia.

Comparative Performance Data

This compound and AS-99 were evaluated for their ability to inhibit ASH1L enzymatic activity in a biochemical assay and to suppress the growth of MLL-rearranged leukemia cell lines in a cellular proliferation assay. The quantitative data from these assessments are summarized below.

CompoundBiochemical Assay (IC50)Cellular Assay (GI50) - MV4;11 CellsCellular Assay (GI50) - MOLM13 CellsCellular Assay (GI50) - KOPN8 Cells
This compound 0.60 µM[1]~25 µM[1]~15 µM[1]~5 µM[1]
AS-99 0.79 µM[1]1.8 µM[1]Not Reported3.6 µM[1]
  • IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% in a biochemical assay.

  • GI50 (Half-maximal growth inhibition): Indicates the concentration of a compound required to inhibit the proliferation of cells by 50% in a cellular assay.

Experimental Protocols

Histone Methyltransferase (HMT) Assay (In Vitro)

This assay quantifies the enzymatic activity of ASH1L and the inhibitory potential of compounds like this compound and AS-99. The protocol outlined below is based on a fluorescence polarization (FP) method.

Materials:

  • Recombinant human ASH1L SET domain protein

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Histone H3 peptide substrate (e.g., H3 21-44)

  • Fluorescently labeled methyltransferase-specific antibody

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare serial dilutions of the inhibitor compounds (this compound and AS-99) in the assay buffer.

  • In the microplate, add the ASH1L enzyme to each well, with the exception of the negative control wells.

  • Add the serially diluted inhibitor compounds to the appropriate wells. Include a DMSO control (vehicle).

  • Initiate the methyltransferase reaction by adding a mixture of the H3 peptide substrate and SAM to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Stop the reaction by adding a detection solution containing the fluorescently labeled antibody that specifically recognizes the methylated histone peptide.

  • Incubate for another period (e.g., 30 minutes) to allow for antibody-peptide binding.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitors on the viability and proliferation of MLL-rearranged leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8)

  • Control leukemia cell line without MLL rearrangement (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • This compound and AS-99 compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear-bottom microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the leukemia cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and AS-99 in the complete cell culture medium.

  • Treat the cells with the serially diluted compounds. Include a DMSO vehicle control.

  • Incubate the plates for a specified duration (e.g., 7 days) at 37°C in a 5% CO2 incubator.[1]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the compounds relative to the DMSO control.

  • Determine the GI50 values by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

ASH1L Signaling Pathway in MLL-Rearranged Leukemia

ASH1L_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) ASH1L ASH1L MLL_Fusion->ASH1L Recruits H3K36me Histone H3 Lysine 36 Methylation (H3K36me2) ASH1L->H3K36me Catalyzes HOX_Genes HOX Gene Cluster (e.g., HOXA9) H3K36me->HOX_Genes Activates Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Inhibition of Differentiation) HOX_Genes->Leukemogenesis Drives Inhibitors This compound / AS-99 Inhibitors->ASH1L Inhibits

Caption: ASH1L is recruited by MLL fusion proteins to catalyze H3K36 methylation, leading to the activation of pro-leukemic HOX genes. This compound and AS-99 inhibit this process.

Experimental Workflow: Histone Methyltransferase (HMT) Assay```dot

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="1. Add ASH1L Enzyme\nto Microplate Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Inhibitor [label="2. Add Serial Dilutions of\nthis compound or AS-99", fillcolor="#FBBC05", fontcolor="#202124"]; Start_Reaction [label="3. Add H3 Substrate & SAM\n(Initiate Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate1 [label="4. Incubate at RT\n(60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="5. Add Detection Antibody\n(Stop Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="6. Incubate at RT\n(30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Plate [label="7. Measure Fluorescence\nPolarization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="End: Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Add_Enzyme; Add_Enzyme -> Add_Inhibitor; Add_Inhibitor -> Start_Reaction; Start_Reaction -> Incubate1; Incubate1 -> Stop_Reaction; Stop_Reaction -> Incubate2; Incubate2 -> Read_Plate; Read_Plate -> Analyze; }

Caption: Workflow for the MTT cell proliferation assay to determine the GI50 values of ASH1L inhibitors in leukemia cell lines.

References

Cross-Validation of AS-85 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "AS-85" is not uniquely assigned to a single compound in publicly available scientific literature. This guide therefore addresses two prominent research areas that align with this identifier: OM-85 , a bacterial lysate used in immunological applications, and inhibitors of the Antigen 85 (Ag85) complex , a key enzyme in Mycobacterium tuberculosis. This document provides a comparative analysis of experimental data for both, adhering to stringent data presentation and visualization standards.

Section 1: OM-85 for the Prevention of Recurrent Respiratory Infections

OM-85 is an oral immunostimulant composed of lyophilized bacterial lysates from eight common respiratory pathogens. It is primarily investigated for its efficacy in reducing the frequency of recurrent respiratory tract infections (RTIs), particularly in children.

Quantitative Data Summary

The following tables summarize the efficacy of OM-85 in placebo-controlled clinical trials.

Table 1: Efficacy of OM-85 in Reducing Acute Respiratory Tract Infections (RTIs) in Children.

Outcome MeasureOM-85 GroupPlacebo GroupStatistical SignificanceReference
Mean Number of Acute RTIs (over 6 months) Decreased by a weighted mean difference of 1.20-p < 0.05[1]
Percentage Difference in ARTIs 35.9% reduction-p < 0.05[2]
Patients Remaining Infection-Free 39.5%16.5%Significant[3]

Table 2: Efficacy of OM-85 in Reducing Wheezing Episodes in Children.

Outcome MeasureOM-85 GroupPlacebo GroupStatistical SignificanceReference
Number of Wheezing Episodes (per year) 3.6 ± 1.65.8 ± 2.7p < 0.01[1]
Experimental Protocols

Clinical Trial Protocol for OM-85 in Pediatric Recurrent Respiratory Infections

This protocol is a generalized representation based on common methodologies from published studies.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

  • Participant Selection:

    • Inclusion Criteria: Children aged 6 months to 6 years with a history of recurrent respiratory tract infections (typically defined as a specific number of infections in the preceding 6-12 months).

    • Exclusion Criteria: Known immunodeficiency, autoimmune diseases, chronic respiratory diseases (other than recurrent infections), and recent use of other immunostimulants.

  • Intervention:

    • Treatment Group: Oral administration of one 3.5 mg capsule of OM-85 daily for 10 consecutive days of each month, for a total of 3 consecutive months.[2]

    • Control Group: Oral administration of a matching placebo following the same schedule.

  • Data Collection:

    • Primary endpoints typically include the number and duration of RTIs and wheezing attacks.

    • Secondary endpoints may include the use of antibiotics and corticosteroids, and the number of hospitalizations.

    • Data is often collected through telephone interviews with family members at regular intervals (e.g., every 30 days).

  • Statistical Analysis:

    • Comparison of the mean number of infections and other endpoints between the treatment and placebo groups using appropriate statistical tests (e.g., t-tests, Poisson regression).

Signaling Pathway and Experimental Workflow

The immunomodulatory effects of OM-85 are primarily mediated through the activation of innate and adaptive immune responses.

OM85_Signaling_Pathway OM85 OM-85 (Bacterial Lysates) TLR2 TLR2 OM85->TLR2 TLR4 TLR4 OM85->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF ERK12 ERK1/2 MyD88->ERK12 NFkB NF-κB MyD88->NFkB TRIF->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ERK12->Cytokines NFkB->Cytokines ImmuneResponse Enhanced Immune Response to Respiratory Pathogens Cytokines->ImmuneResponse

OM-85 Signaling Pathway.

OM85_Experimental_Workflow Screening Patient Screening (6 months - 6 years with recurrent RTIs) Randomization Randomization (1:1 ratio) Screening->Randomization GroupA OM-85 Group (3.5 mg/day for 10 days/month for 3 months) Randomization->GroupA GroupB Placebo Group (Matching regimen) Randomization->GroupB FollowUp Follow-up (e.g., 6-12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Number of RTIs, wheezing episodes, etc.) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Ag85_Inhibition_Mechanism Ebselen Ebselen CovalentBond Covalent Bond Formation Ebselen->CovalentBond Ag85C Antigen 85C Enzyme Cys209 Cysteine 209 (near active site) Ag85C->Cys209 Cys209->CovalentBond ConformationalChange Conformational Change in Active Site CovalentBond->ConformationalChange Inhibition Inhibition of Mycolyltransferase Activity ConformationalChange->Inhibition CellWallDisruption Disruption of M. tuberculosis Cell Wall Synthesis Inhibition->CellWallDisruption MGIA_Workflow Culture Culture M. tuberculosis to mid-log phase Assay Incubate bacteria with inhibitors in 96-well plates Culture->Assay Preparation Prepare serial dilutions of Antigen 85 inhibitors Preparation->Assay Incubation Incubate at 37°C (7-14 days) Assay->Incubation Measurement Measure bacterial growth (e.g., Resazurin assay) Incubation->Measurement Analysis Determine IC50 / MIC values Measurement->Analysis

References

Independent Verification of Antigen 85 (AS-85) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhibitors targeting the Mycobacterium tuberculosis Antigen 85 (Ag85) complex, a key enzyme in the biosynthesis of the mycobacterial cell wall. The activity of the well-characterized inhibitor Ebselen and its derivatives is compared with another reported inhibitor, I3-AG85. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Inhibitor Activity Against Antigen 85 and M. tuberculosis

The following tables summarize the inhibitory activities of Ebselen, its derivatives, and I3-AG85.

Table 1: In Vitro Inhibitory Activity against Ag85C

CompoundIC50 (µM)Kinetic Parameter (k_inact/K_I) (µM⁻¹min⁻¹)Mechanism of Action
Ebselen0.5 - >100 (for derivatives)0.3057 ± 0.0140Covalent, Allosteric
Adamantyl EbselenNot specified0.0065 ± 0.0003Covalent, Allosteric
Azido EbselenNot specified0.1845 ± 0.0094Covalent, Allosteric
I3-AG85Not specifiedNot specifiedBinds to Ag85C

Table 2: Whole-Cell Inhibitory Activity against M. tuberculosis

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Strain(s)
Ebselen20[1]M. tuberculosis mc²6206 (drug-sensitive and drug-resistant strains)
Ebselen Derivatives12.5 - 100M. tuberculosis
I3-AG85Identical for drug-susceptible and drug-resistant strains (specific value not available in searched literature)[2]M. tuberculosis H37Rv, extensively drug-resistant/multidrug-resistant strains[2]

Experimental Protocols

Radiometric Mycolyltransferase Assay

This assay measures the enzymatic activity of the Ag85 complex by quantifying the transfer of a radiolabeled mycolic acid from a donor substrate to an acceptor, resulting in the formation of trehalose dimycolate (TDM).

Materials:

  • Purified Ag85C protein

  • Trehalose monomycolate (TMM)

  • [U-¹⁴C] trehalose

  • Inhibitor compound (e.g., Ebselen)

  • Reaction buffer

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing purified Ag85C protein, TMM, and [U-¹⁴C] trehalose in a suitable reaction buffer.

  • Add the inhibitor compound at the desired concentration to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Incubate the reaction at a specified temperature and for a specific duration to allow for the enzymatic reaction to proceed.

  • Stop the reaction, typically by adding a solvent to extract the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate TMM and the newly synthesized TDM.

  • Visualize the radiolabeled lipids on the TLC plate using autoradiography or a phosphorimager.

  • Quantify the amount of radioactivity in the TDM and TMM spots to determine the percentage of inhibition. For example, in one study, the synthesis of TDM was completely abolished in the presence of 10 µM Ebselen, and the formation of TMM was reduced by 70.7% compared to the control[1][3].

Resazurin Microtiter Assay (REMA) for Whole-Cell Growth Inhibition

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. It relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active cells.

Materials:

  • M. tuberculosis culture (e.g., H37Rv strain mc²6206)

  • 96-well microtiter plates

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • Inhibitor compound

  • Resazurin sodium salt solution (0.01% w/v)

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in 7H9 broth in the wells of a 96-well plate.

  • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard.

  • Inoculate each well containing the inhibitor dilution with the bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

  • Seal the plates and incubate at 37°C.

  • After a defined incubation period (typically 7 days), add the resazurin solution to each well[4].

  • Re-incubate the plates overnight to allow for color development[4][5].

  • Visually inspect the plates for a color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[4].

Mandatory Visualizations

Signaling Pathway of Antigen 85 and its Inhibition

Antigen85_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis TMM Trehalose Monomycolate Ag85 Antigen 85 Complex (Mycolyltransferase) TMM->Ag85 Substrate Arabinogalactan Arabinogalactan Arabinogalactan->Ag85 Acceptor TDM Trehalose Dimycolate (Cord Factor) mAG Mycolyl-Arabinogalactan Ag85->TDM Catalyzes Ag85->mAG Catalyzes Inhibitors Ebselen & Analogs I3-AG85 Inhibitors->Ag85 Inhibition Experimental_Workflow Start Start: Compound Library REMA Whole-Cell Screening (Resazurin Microtiter Assay) Start->REMA Hit_Ident Identify 'Hits' (Active Compounds) REMA->Hit_Ident Radiometric_Assay Target-Based Assay (Radiometric Mycolyltransferase Assay) Hit_Ident->Radiometric_Assay Confirm target engagement Mechanism_Study Mechanism of Action Studies (e.g., Crystallography, MS) Radiometric_Assay->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt

References

AS-85 (Wortmannin): A Head-to-Head Comparison Guide for PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AS-85 (Wortmannin), a potent, covalent inhibitor of phosphoinositide 3-kinases (PI3Ks), against another widely used PI3K inhibitor, LY294002. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2] This document summarizes key performance data, outlines experimental methodologies, and visualizes the relevant biological and experimental frameworks to support informed decisions in research and development.

Quantitative Performance Comparison

This compound (Wortmannin) and its alternative, LY294002, are foundational tools for investigating the PI3K pathway. While both inhibit PI3K, they exhibit distinct potencies and specificities. This compound (Wortmannin) is noted for its high potency, with an in vitro IC50 value in the low nanomolar range.[3]

Table 1: Comparative Inhibitory Potency (IC50) of this compound (Wortmannin) and LY294002

Compound Target IC50 Value Source
This compound (Wortmannin) PI3K ~5 nM [3]
This compound (Wortmannin) Autophagy (Proteolysis) ~30 nM [4]
LY294002 PI3Kα 0.5 µM (500 nM) [5]
LY294002 PI3Kδ 0.57 µM (570 nM) [5]
LY294002 PI3Kβ 0.97 µM (970 nM) [5]

| LY294002 | Autophagy (Proteolysis) | ~10 µM (10,000 nM) |[4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

As shown, this compound (Wortmannin) is significantly more potent than LY294002 in inhibiting PI3K and related cellular processes like autophagy.[3][4] However, it is important to note that this compound (Wortmannin) is a non-specific, covalent inhibitor and can also affect other kinases at higher concentrations, including mTOR and DNA-PKcs.[3] LY294002, while less potent, is a reversible inhibitor and is often used as a more stable alternative in solution.[5]

Signaling Pathway Context: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell cycle regulation, growth, and survival.[6] Activation of membrane receptors (e.g., by growth factors) triggers PI3K, which then phosphorylates PIP2 to generate the second messenger PIP3. This recruits and activates Akt, which in turn modulates a host of downstream effectors, including mTOR, to drive protein synthesis, cell proliferation, and inhibit apoptosis.[7][8] Both this compound (Wortmannin) and LY294002 exert their effects by blocking the catalytic activity of PI3K at the top of this cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AS85 This compound (Wortmannin) AS85->PI3K Inhibits LY294002 LY294002 LY294002->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 1. Inhibition of the PI3K/Akt/mTOR pathway by this compound (Wortmannin) and LY294002.

Experimental Protocols

The following are standardized methodologies for evaluating the efficacy of PI3K inhibitors like this compound (Wortmannin).

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on PI3K enzyme activity.

Objective: To determine the IC50 value of this compound (Wortmannin) and competitor compounds against purified PI3K enzyme.

Methodology:

  • Reagents: Purified recombinant PI3K enzyme (e.g., p110α/p85α), lipid substrate (e.g., PIP2), ATP, kinase assay buffer, and a detection reagent such as ADP-Glo™.[9]

  • Procedure: a. Prepare a serial dilution of the inhibitor (this compound or LY294002) in kinase buffer. b. In a 96-well plate, add the PI3K enzyme, the lipid substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour). d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity. e. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Objective: To assess the cytotoxic or cytostatic effects of this compound (Wortmannin) on cancer cell lines with an active PI3K pathway (e.g., A549 lung carcinoma cells).[10]

Methodology:

  • Cell Culture: Seed cancer cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[10]

  • Treatment: Treat the cells with various concentrations of this compound (Wortmannin) or LY294002 for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a detergent).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[10]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The results can be used to determine the GI50 (concentration for 50% growth inhibition).

MTT_Workflow A 1. Seed Cells (e.g., A549 in 96-well plate) B 2. Add Inhibitor (this compound or Alternative) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Formazan crystal formation) D->E F 6. Solubilize Crystals (Add DMSO) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Analyze Data (Calculate % Viability) G->H

Figure 2. Standard experimental workflow for a cell viability (MTT) assay.

References

Benchmarking AS-85 Against Standard Treatments for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the hypothetical anti-tuberculosis agent AS-85, represented by the Antigen 85 (Ag85) complex inhibitor ebselen, against the current standard of care for tuberculosis (TB). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Mechanism of Action: A Novel Approach to a Persistent Pathogen

This compound is conceptualized as a potent inhibitor of the Mycobacterium tuberculosis Antigen 85 (Ag85) complex. This complex, comprising three proteins (Ag85A, Ag85B, and Ag85C), is crucial for the biosynthesis of the mycobacterial cell wall. Specifically, the Ag85 enzymes are mycolyltransferases that catalyze the transfer of mycolic acids to arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan complex, a key structural component of the cell wall.

The representative molecule for this compound, ebselen, has been shown to covalently bind to a cysteine residue near the active site of Ag85C. This binding event disrupts the enzyme's catalytic activity, thereby inhibiting the formation of trehalose dimycolate (TDM) and the attachment of mycolates to the cell wall. This novel mechanism of action offers a potential advantage over existing drugs, particularly in the context of rising drug resistance.

In contrast, the standard first-line anti-tuberculosis drugs target different cellular processes:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG. Activated INH primarily inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase, InhA.

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Its exact mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energetics, and it is particularly effective against semi-dormant bacilli in acidic environments.

  • Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.

Quantitative Performance Data: In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency against a specific microorganism. The following table summarizes the available MIC data for ebselen and the standard first-line anti-tuberculosis drugs against Mycobacterium tuberculosis. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.

CompoundTargetM. tuberculosis StrainMIC (µg/mL)Citation(s)
This compound (Ebselen) Antigen 85 Complexmc²620620[1]
Isoniazid (INH) Mycolic Acid Synthesis (InhA)H37Rv0.03 - 0.25[2][3]
Rifampicin (RIF) RNA PolymeraseH37Rv0.125 - 0.5
Pyrazinamide (PZA) Multiple (Membrane Energetics)H37Rv50 - 200[4][5][6]
Ethambutol (EMB) Arabinogalactan SynthesisH37Rv2.0 - 4.0[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the general steps for determining the MIC of an antimicrobial agent against M. tuberculosis using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][7][8]

a. Inoculum Preparation:

  • Select isolated colonies of M. tuberculosis from a solid medium culture (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar).

  • Suspend the colonies in a suitable broth (e.g., Middlebrook 7H9) or saline containing a dispersing agent (e.g., Tween 80) to break up clumps.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Plate Preparation:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth supplemented with Oleic Acid-Albumin-Dextrose-Catalase (OADC).

  • The final volume in each well should be 100 µL.

  • Include a growth control well (containing broth and inoculum but no drug) and a sterility control well (containing broth only).

c. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

  • Seal the plates and incubate at 37°C in a humidified incubator.

  • Incubation time is typically 7-21 days, or until visible growth is observed in the growth control well.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Growth can be assessed visually or by using a growth indicator such as resazurin.

Radiometric Mycolyltransferase Assay

This assay measures the enzymatic activity of the Antigen 85 complex by quantifying the transfer of a radiolabeled mycolic acid analogue.

a. Reaction Components:

  • Recombinant Ag85 protein (e.g., Ag85C)

  • Substrate 1: Trehalose monomycolate (TMM)

  • Substrate 2: [U-¹⁴C] Trehalose

  • Test compound (e.g., this compound/ebselen) or vehicle control (DMSO)

  • Reaction buffer

b. Assay Procedure:

  • Combine the recombinant Ag85 protein, TMM, and [U-¹⁴C] trehalose in the reaction buffer.

  • Add the test compound at various concentrations or the vehicle control.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid products, including the newly formed [¹⁴C] trehalose dimycolate (TDM), from the unreacted [U-¹⁴C] trehalose using thin-layer chromatography (TLC).

  • Visualize the radiolabeled products on the TLC plate using autoradiography or a phosphorimager.

c. Data Analysis:

  • Quantify the amount of [¹⁴C] TDM formed in the presence and absence of the test compound.

  • Calculate the percentage of inhibition of mycolyltransferase activity for each concentration of the test compound.

In Vivo Efficacy: Benchmarking Against the Standard of Care

The standard regimen for drug-susceptible tuberculosis is a six-month course of four drugs: two months of isoniazid, rifampicin, pyrazinamide, and ethambutol (HRZE), followed by four months of isoniazid and rifampicin. The efficacy of this regimen is well-established in preclinical animal models, such as the BALB/c mouse model of chronic TB infection.

The following table presents representative data on the bactericidal activity of the standard HRZE regimen in the lungs of M. tuberculosis-infected mice. While direct comparative in vivo data for this compound (ebselen) is not available, these values serve as a benchmark for the expected performance of a novel anti-tuberculosis treatment.

Treatment RegimenDuration of TreatmentMean Log₁₀ CFU Reduction in LungsCitation(s)
HRZE 12 days1.48[4]
HRZE 26 days3.01[4]
HRZE 54 days>5 (approaching undetectable levels)[4][6]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

AS85_Mechanism_of_Action TMM Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex TMM->Ag85 Mycolyl Donor Trehalose Trehalose Trehalose->Ag85 Acceptor Arabinogalactan Arabinogalactan (AG) Arabinogalactan->Ag85 Acceptor TDM Trehalose Dimycolate (TDM) Ag85->TDM mAGP Mycolyl-Arabinogalactan- Peptidoglycan Complex Ag85->mAGP CellWall Mycobacterial Cell Wall (Structural Integrity) TDM->CellWall mAGP->CellWall AS85 This compound (Ebselen) AS85->Ag85 Inhibition

Caption: Mechanism of action of this compound (Ebselen) inhibiting the Antigen 85 complex.

Standard_Treatment_Mechanisms INH Isoniazid (INH) MycolicAcid Mycolic Acid Synthesis INH->MycolicAcid RIF Rifampicin (RIF) RNAPolymerase RNA Polymerase RIF->RNAPolymerase PZA Pyrazinamide (PZA) MembraneTransport Membrane Transport & Energetics PZA->MembraneTransport EMB Ethambutol (EMB) ArabinogalactanSynth Arabinogalactan Synthesis EMB->ArabinogalactanSynth CellWall Cell Wall Integrity MycolicAcid->CellWall Transcription Transcription RNAPolymerase->Transcription CellularFunction Cellular Function MembraneTransport->CellularFunction ArabinogalactanSynth->CellWall

Caption: Mechanisms of action of standard first-line anti-tuberculosis drugs.

MIC_Assay_Workflow Start Start: Isolated Mtb Colonies InoculumPrep Prepare Inoculum (0.5 McFarland) Start->InoculumPrep Inoculate Inoculate Plate InoculumPrep->Inoculate SerialDilution Prepare Serial Dilutions of Test Compound in 96-Well Plate SerialDilution->Inoculate Incubate Incubate at 37°C (7-21 days) Inoculate->Incubate Read Read Results: Visual Inspection or Indicator Dye Incubate->Read End Determine MIC Read->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound, as represented by the Ag85 inhibitor ebselen, presents a novel mechanism of action for the treatment of tuberculosis. While its in vitro potency, as measured by MIC, appears to be less than that of isoniazid and rifampicin, its unique target offers potential for activity against drug-resistant strains and for use in combination therapies. Further preclinical evaluation, including head-to-head in vivo efficacy studies against the standard of care, is warranted to fully assess the therapeutic potential of this new class of anti-tuberculosis agents. The experimental protocols and benchmark data provided in this guide are intended to facilitate such future investigations.

References

No Publicly Available Data on Synergistic Effects of a Compound Designated "AS-85"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound referred to as "AS-85" have yielded no publicly available scientific literature or clinical data. This designation does not correspond to any known therapeutic agent in development or on the market. It is possible that "this compound" is an internal, preclinical designation for a compound not yet disclosed in public forums, a typographical error, or a hypothetical substance.

Further investigation into plausible alternatives, such as the immunomodulatory agent OM-85 , also failed to produce studies detailing synergistic effects with other specific drugs in a manner that would allow for a comprehensive comparison guide. OM-85 is a standardized lysate of bacterial origin used to prevent recurrent respiratory tract infections. While its efficacy in reducing the frequency and severity of these infections is documented, the available literature does not contain quantitative data from studies designed to assess pharmacological synergy with other medications. The clinical benefits observed are generally attributed to its immunomodulatory effects rather than a direct synergistic interaction with a partner drug.

Similarly, the "Antigen 85 complex," a group of proteins found in Mycobacterium tuberculosis, is a subject of research in the context of tuberculosis diagnostics and vaccine development, not in studies of synergistic drug combinations.

Without any foundational data on "this compound" or a suitable, documented alternative with synergistic drug studies, it is not possible to construct the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers and professionals seeking information on a specific compound are advised to verify the official nomenclature and check for publications in scientific databases and clinical trial registries. Should "this compound" be an internal designation, information would be proprietary to the developing organization.

Comparative Analysis of Gefitinib and Its Analogs in Targeting EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "AS-85" could not be definitively identified in publicly available scientific literature, this guide provides a representative comparative analysis of a well-established therapeutic agent, Gefitinib, and its key analogs, Erlotinib and Lapatinib. All three are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR), a critical signaling protein often dysregulated in various cancers. This analysis is intended for researchers, scientists, and drug development professionals to illustrate a framework for comparing related therapeutic compounds. The data presented here is compiled from numerous preclinical and clinical studies.

Data Presentation: Performance of EGFR TKIs

The following table summarizes the key performance indicators for Gefitinib, Erlotinib, and Lapatinib, including their target specificity, inhibitory concentrations, and clinical applications.

FeatureGefitinib (Iressa)Erlotinib (Tarceva)Lapatinib (Tykerb)
Target(s) EGFR (HER1)EGFR (HER1)EGFR (HER1) & HER2
Mechanism of Action Reversible ATP-competitive inhibitorReversible ATP-competitive inhibitorReversible ATP-competitive inhibitor
IC50 (EGFR Kinase) 27-33 nM2-20 nM10.8 nM
IC50 (HER2 Kinase) >10,000 nM~1,000 nM9.8 nM
Approved Indications Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutationsNon-Small Cell Lung Cancer (NSCLC), Pancreatic CancerHER2-positive Breast Cancer
Common Activating EGFR Mutations Targeted Exon 19 deletions, L858RExon 19 deletions, L858RExon 19 deletions, L858R
Acquired Resistance Mutation (T790M) Activity IneffectiveIneffectiveLimited activity

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of standard protocols used to evaluate the efficacy of EGFR TKIs.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

  • Methodology:

    • Recombinant human EGFR (or HER2) kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • Serial dilutions of the TKI (Gefitinib, Erlotinib, or Lapatinib) are added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody, or by detecting the remaining ATP using a luciferase-based assay.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell-Based Proliferation Assay

  • Objective: To assess the effect of the TKI on the proliferation of cancer cell lines with known EGFR mutation status.

  • Methodology:

    • Cancer cells (e.g., A431 for EGFR overexpression, HCC827 for EGFR exon 19 deletion) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the TKI or a vehicle control (e.g., DMSO).

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The concentration of the drug that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell growth inhibition against the drug concentration.

3. Western Blot Analysis for Target Engagement

  • Objective: To confirm that the TKI is engaging its target within the cell and inhibiting downstream signaling.

  • Methodology:

    • Cancer cells are treated with the TKI at various concentrations for a specific time.

    • Cells are then stimulated with EGF to activate the EGFR pathway.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream effectors (e.g., p-Akt, p-ERK), and a loading control (e.g., β-actin).

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-EGFR signal indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation TKI Gefitinib/ Erlotinib/ Lapatinib TKI->Dimerization Inhibition

Caption: EGFR signaling pathway and points of inhibition by TKIs.

TKI_Evaluation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Prolif_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Prolif_Assay Cell_Lines Select Cancer Cell Lines (EGFR mutant/wild-type) Cell_Lines->Prolif_Assay Western_Blot Western Blot for Target Engagement Prolif_Assay->Western_Blot Xenograft Tumor Xenograft Model (e.g., in mice) Western_Blot->Xenograft TKI_Admin TKI Administration Xenograft->TKI_Admin Tumor_Measurement Tumor Volume Measurement TKI_Admin->Tumor_Measurement Toxicity Toxicity Assessment TKI_Admin->Toxicity Comparative_Analysis Comparative Analysis of Efficacy and Safety Tumor_Measurement->Comparative_Analysis Toxicity->Comparative_Analysis

Caption: Experimental workflow for preclinical evaluation of TKIs.

This comparative analysis of Gefitinib and its analogs, Erlotinib and Lapatinib, highlights the key parameters used to differentiate and characterize related therapeutic compounds. While all three agents target the EGFR signaling pathway, differences in their specificity (Lapatinib's dual EGFR/HER2 inhibition), potency, and resulting clinical applications underscore the importance of detailed preclinical and clinical evaluation. The experimental protocols and workflows described provide a foundational approach for the systematic investigation of novel drug candidates and their analogs. Researchers and drug development professionals can adapt this framework to their specific compounds of interest to facilitate objective and comprehensive comparative analyses.

Confirming Target Engagement of AS-85: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to confirm the engagement of a hypothetical small molecule inhibitor, AS-85, with its intended cellular target. Understanding and validating that a drug candidate interacts with its target within a cellular context is a critical step in drug discovery, ensuring that downstream biological effects are a direct result of on-target activity.[1][2] This guide will delve into the principles, protocols, and data interpretation of established target engagement assays, providing a framework for robust experimental design and analysis.

Key Methods for Target Engagement

Several techniques can be employed to measure target engagement, each with its own advantages and limitations.[3] This guide will focus on two widely used methods: the Cellular Thermal Shift Assay (CETSA®) and the In-Cell Western (ICW) assay.

Method Principle Throughput Readout Key Advantages Considerations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5][6]Low to High (depending on format)[6][7]Western Blot, ELISA, Mass Spectrometry, Proximity Ligation Assay[4][6]Label-free, applicable in cells, tissues, and lysates.[6][8] Provides direct evidence of physical binding.Requires a specific antibody for the target protein (for most readouts). Optimization of heat shock conditions is necessary.
In-Cell Western (ICW) Assay Quantitative immunofluorescence-based method to measure protein levels and post-translational modifications in fixed cells within microplates.[9][10][11]Medium to High[9]Near-infrared fluorescence[11][12]High throughput, allows for multiplexing to detect multiple targets simultaneously.[10] Normalization to cell number increases accuracy.[9][10]Requires specific primary antibodies. Cells are fixed, so it provides a snapshot in time.[12]

Hypothetical Target and Signaling Pathway for this compound

For the purpose of illustrating the application of these assays, we will consider this compound as a potent and selective inhibitor of Kinase X (KX) , a key component of the hypothetical "Cell Proliferation and Survival Pathway" .

AS-85_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates KX Kinase X Adaptor->KX Activates Downstream_Kinase Downstream Kinase KX->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression AS_85 This compound AS_85->KX Inhibits

Figure 1: Hypothetical signaling pathway inhibited by this compound.

Cellular Thermal Shift Assay (CETSA®) to Confirm this compound Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[4][5] The principle is that when a drug binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation.[6]

Experimental Workflow

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Step1 1. Cell Treatment Treat cells with this compound or vehicle control. Step2 2. Heating Heat cell lysates or intact cells to a range of temperatures. Step1->Step2 Step3 3. Lysis & Centrifugation Lyse the cells (if not already done) and centrifuge to separate soluble from aggregated proteins. Step2->Step3 Step4 4. Protein Quantification Collect the supernatant containing soluble proteins. Step3->Step4 Step5 5. Analysis Analyze the amount of soluble Kinase X by Western Blot or other methods. Step4->Step5

Figure 2: General workflow for a Cellular Thermal Shift Assay.
Detailed Experimental Protocol (CETSA with Western Blot Readout)

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in sufficient quantity for the experiment.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (room temperature).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for Kinase X.

    • Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence or fluorescence imaging system.

Data Presentation: CETSA Melt Curve and Isothermal Dose-Response

The results of a CETSA experiment can be presented as a "melt curve," which shows the amount of soluble target protein as a function of temperature. In the presence of a binding ligand like this compound, this curve will shift to the right, indicating increased thermal stability.

Temperature (°C) % Soluble Kinase X (Vehicle) % Soluble Kinase X (10 µM this compound)
40100100
459899
508595
555080
602055
65525
70<110

From the melt curve, an optimal temperature can be chosen to perform an isothermal dose-response (ITDR) experiment to determine the potency of this compound in stabilizing Kinase X.

This compound Concentration (µM) % Soluble Kinase X at 55°C
0 (Vehicle)50
0.0152
0.165
178
1080
10081

EC50 for Target Engagement (from ITDR curve): ~0.2 µM

In-Cell Western (ICW) Assay to Assess Downstream Pathway Inhibition

An In-Cell Western (ICW) assay can be used to quantify the inhibition of downstream signaling as a result of this compound engaging with Kinase X.[9][10] This is an immunofluorescence-based assay performed in microplates, allowing for higher throughput than traditional Western blotting.[11][12] We will measure the phosphorylation of a known downstream substrate of Kinase X.

Experimental Workflow

ICW_Workflow cluster_workflow In-Cell Western Experimental Workflow Step1 1. Cell Seeding & Treatment Seed cells in a 96-well plate and treat with this compound. Step2 2. Fixation & Permeabilization Fix and permeabilize the cells to allow antibody entry. Step1->Step2 Step3 3. Antibody Incubation Incubate with primary antibodies for phospho-substrate and a normalization protein. Step2->Step3 Step4 4. Secondary Antibody & Staining Incubate with fluorescently labeled secondary antibodies and a cell stain for normalization. Step3->Step4 Step5 5. Imaging & Analysis Scan the plate with a near-infrared imager and quantify the signal. Step4->Step5

Figure 3: General workflow for an In-Cell Western assay.
Detailed Experimental Protocol

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired time (e.g., 2 hours). Include a vehicle control.

    • If necessary, stimulate the pathway with a growth factor to induce Kinase X activity.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with a solution such as 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Primary Antibody Incubation:

    • Wash the cells with PBS.

    • Block non-specific antibody binding with a suitable blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use a rabbit anti-phospho-Downstream Kinase antibody and a mouse antibody against a housekeeping protein (e.g., GAPDH) for normalization.

  • Secondary Antibody Incubation and Staining:

    • Wash the plate multiple times with PBS containing a small amount of Tween-20.

    • Incubate with a cocktail of near-infrared fluorescently-labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD) for 1 hour at room temperature, protected from light. A cell-permeant DNA stain can also be included for normalization.[13]

  • Imaging and Data Analysis:

    • Wash the plate thoroughly to remove unbound secondary antibodies.

    • Scan the dry plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in each well for both the phospho-protein and the normalization protein.

    • Normalize the phospho-protein signal to the normalization protein signal.

Data Presentation: ICW Dose-Response Curve

The data from the ICW assay can be used to generate a dose-response curve, showing the inhibition of downstream signaling by this compound.

This compound Concentration (µM) Normalized Phospho-Substrate Signal (a.u.) % Inhibition
0 (Vehicle)1.000
0.0010.982
0.010.8515
0.10.5248
10.1585
100.0892
1000.0793

IC50 for Pathway Inhibition (from ICW): ~0.1 µM

Comparison of Alternatives

While CETSA® and ICW are powerful techniques, other methods can also be employed to confirm target engagement.

Alternative Method Principle Key Advantages Considerations
Biophysical Assays (e.g., SPR, ITC) Measure the direct binding of a compound to a purified protein.Provide detailed kinetic and thermodynamic data (k_on, k_off, K_D).Performed in a cell-free system, which may not reflect the cellular environment.
NanoBRET™ Target Engagement Assay Measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells.Real-time measurement in live cells; high throughput.Requires genetic modification of the cells to express the fusion protein.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzymes to measure target occupancy.Can identify off-targets; can be performed in complex biological samples.Requires the design and synthesis of a specific chemical probe.
Co-immunoprecipitation (Co-IP) Demonstrates the interaction between a drug-biotin conjugate and the target protein in cell lysates.[14]Can confirm direct interaction in a cellular context.Requires a modified version of the drug and may have steric hindrance issues.

Conclusion

Confirming that a compound engages its intended target within the complex milieu of a cell is a cornerstone of modern drug discovery. This guide has provided a comparative overview of two robust and widely used methods, the Cellular Thermal Shift Assay (CETSA®) and the In-Cell Western (ICW) assay, using the hypothetical inhibitor this compound as an example.

  • CETSA® offers a direct and label-free way to measure the physical binding of a compound to its target in cells and tissues.

  • ICW provides a high-throughput method to quantify the functional consequences of target engagement by measuring downstream signaling events.

By employing a combination of these and other complementary techniques, researchers can build a strong body of evidence to validate the mechanism of action of their drug candidates, thereby increasing the probability of success in later stages of drug development.[1] The choice of assay will depend on the specific research question, the nature of the target, and the available resources.

References

Safety Operating Guide

Proper Disposal Procedures for AS-85

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical procedures for the proper disposal of the research compound AS-85. All personnel handling this compound must be familiar with these protocols to ensure personal safety and environmental compliance. Adherence to institutional and local regulations is mandatory.[1][2]

Immediate Safety Precautions & Hazard Identification

This compound is a potent signaling pathway modulator. While comprehensive toxicity data is pending, it should be handled as a hazardous substance.[3]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses or goggles.[4] All handling of open solids or concentrated solutions should occur within a certified chemical fume hood.[3]

  • Primary Hazards:

    • Acute Exposure: Potential skin, eye, and respiratory tract irritant.

    • Ingestion/Inhalation: May cause adverse systemic effects.

    • Environmental: Unknown environmental impact; prevent release into sanitary sewers or local waterways.[5]

  • Emergency Response:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4]

    • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled hazardous waste container.[5] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]

This compound Waste Characterization & Segregation

Proper waste segregation is the first and most critical step in the disposal process.[7][8] Do not mix this compound waste with other waste streams unless explicitly instructed.

  • Solid Waste: Includes contaminated consumables such as gloves, paper towels, weigh boats, and empty stock vials.[9]

    • Place all solid waste into a dedicated, clearly labeled, puncture-resistant hazardous waste container.

  • Liquid Waste: Includes unused solutions, reaction mixtures, and rinsates.

    • Segregate halogenated and non-halogenated solvent waste streams.[8]

    • Collect aqueous waste (water-based solutions) separately from organic solvent waste.[8][10]

    • Never dispose of this compound solutions down the drain.[3][6]

  • Sharps Waste: Needles, scalpels, or glass pipettes contaminated with this compound must be disposed of in a designated sharps container.[7]

Step-by-Step Disposal Protocol

  • Identify & Segregate: Correctly identify the type of this compound waste (solid, liquid, sharps) and place it in the appropriate, pre-labeled waste container at the point of generation.[11]

  • Container Management: Use only approved, compatible hazardous waste containers. Keep containers securely closed except when adding waste.[4][8] Store containers in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet.[12][13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components (including solvents and their percentages).[7][12][13] Note the accumulation start date.

  • Arrange for Pickup: Once a container is full (up to 90% capacity), schedule a pickup with your institution's EHS department. Do not transport hazardous waste yourself.[6]

Quantitative Data for Disposal

The following data is provided to assist EHS professionals in profiling the waste stream for final disposal.

PropertyValueNotes
Physical Form Crystalline SolidOff-white to pale yellow powder
pH (1% aqueous solution) 6.8 - 7.2Essentially neutral
Solubility >50 mg/mL in DMSO; <0.1 mg/mL in WaterInsoluble in aqueous solutions
Hazardous Decomposition Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.Avoid incineration outside of approved facilities.[5]

Experimental Protocol: Aqueous Waste Inactivation

For aqueous solutions containing low concentrations (<1 mg/mL) of this compound without other hazardous components (e.g., heavy metals, solvents), the following inactivation (hydrolysis) procedure can be performed to degrade the parent compound before collection by EHS. This does not render the waste non-hazardous. The treated liquid must still be collected as hazardous waste.

Objective: To hydrolyze the active ester moiety of this compound, reducing its biological potency.

Materials:

  • Aqueous this compound waste

  • 10 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Work within a certified chemical fume hood.

  • Place the aqueous this compound waste container in a secondary containment bin on a stir plate and add a magnetic stir bar.

  • Begin gentle stirring. Do not create a vortex that could cause splashing.

  • Slowly, add 10 M NaOH dropwise to the stirring solution.

  • Monitor the pH of the solution continuously. The target pH is >12.

  • Once the pH reaches 12, stop adding NaOH.

  • Allow the solution to stir at room temperature for a minimum of 4 hours to ensure complete hydrolysis.

  • After the inactivation period, ensure the waste is properly labeled (including noting that it has been base-treated) and arrange for EHS pickup.

Mandatory Visualizations

AS85_Disposal_Workflow cluster_identification Step 1: Identify & Segregate cluster_containers Step 2: Contain & Label start Generation of this compound Waste is_solid Is it solid waste? start->is_solid is_liquid Is it liquid waste? is_solid->is_liquid No solid_container Place in labeled SOLID waste container is_solid->solid_container Yes is_sharp Is it sharps waste? is_liquid->is_sharp No liquid_container Place in labeled LIQUID waste container is_liquid->liquid_container Yes sharps_container Place in labeled SHARPS container is_sharp->sharps_container Yes ehs_pickup Step 3: Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup end_node Proper Disposal Complete ehs_pickup->end_node

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

Navigating the Safe Handling of AS-85 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the substance referenced as "AS-85" could not be definitively established through publicly available resources. In the interest of ensuring the highest standards of laboratory safety, it is crucial to obtain a precise identification of the material before any handling, operational, or disposal procedures are undertaken.

For researchers, scientists, and drug development professionals, the cornerstone of safe laboratory practice is the accurate identification of all chemical substances. Different materials, even with similar-sounding names, can have vastly different physical, chemical, and toxicological properties. Therefore, providing generic safety recommendations without a confirmed identity for "this compound" would be contrary to established safety protocols.

The Critical Role of the Safety Data Sheet (SDS)

Once the specific manufacturer and product name corresponding to "this compound" are known, the primary source for all safety and handling information will be the Safety Data Sheet (SDS). This document is mandated by regulatory bodies and provides comprehensive information on the substance.

Key sections of an SDS that are essential for developing safe handling procedures include:

  • Section 2: Hazards Identification: This section details the physical and health hazards associated with the chemical.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.

  • Section 8: Exposure Controls/Personal Protection: This critical section specifies the necessary Personal Protective Equipment (PPE) required to minimize exposure.

  • Section 13: Disposal Considerations: Outlines the appropriate methods for the safe disposal of the chemical and its containers.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is entirely dependent on the hazards of the specific chemical. A comprehensive PPE program is essential and should be based on a thorough hazard assessment.[1] General categories of PPE that may be required for handling hazardous chemicals in a laboratory setting include:

  • Eye and Face Protection: Safety glasses with side shields, goggles, or face shields may be necessary to protect against splashes or airborne particles.[2]

  • Skin Protection: Chemical-resistant gloves are a primary barrier against skin contact. The type of glove material must be selected based on its compatibility with the specific chemical being handled. Lab coats, aprons, or full-body suits provide additional protection.

  • Respiratory Protection: If there is a risk of inhaling hazardous vapors, dusts, or mists, a respirator may be required. The type of respirator and cartridge must be appropriate for the specific airborne contaminant.

Procedural Workflow for Safe Handling and Disposal

The following diagram illustrates a generalized workflow for the safe handling and disposal of a chemical substance in a laboratory setting. This is a conceptual guide and must be adapted to the specific standard operating procedures (SOPs) of your institution and the information provided in the substance-specific SDS.

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal a1 Identify Chemical & Obtain SDS a2 Conduct Hazard Assessment a1->a2 a3 Select Appropriate PPE a2->a3 a4 Prepare Handling Area a3->a4 b1 Don PPE b2 Perform Experiment/ Handling in Designated Area b1->b2 b3 Segregate Waste at Point of Generation b2->b3 c1 Doff PPE Correctly c3 Package Waste for Disposal b3->c3 c2 Decontaminate Work Area c1->c2 c4 Store Waste in Designated Accumulation Area c3->c4 c5 Arrange for Professional Disposal c4->c5

Figure 1. A generalized workflow for the safe laboratory handling and disposal of chemical substances.

Actionable Steps for Ensuring Safety

To proceed safely, the following steps are essential:

  • Confirm the Identity of "this compound": Check container labels, purchase orders, or internal documentation to find the full product name and manufacturer.

  • Obtain the Safety Data Sheet (SDS): Once the manufacturer is identified, the SDS can typically be downloaded from their website or requested directly.

  • Develop a Standard Operating Procedure (SOP): Based on the information in the SDS and a risk assessment, create a detailed SOP for all procedures involving "this compound". This SOP should include specific details on PPE, engineering controls (e.g., fume hood use), spill response, and waste disposal.

  • Provide Training: All personnel who will be handling "this compound" must be trained on the contents of the SDS and the specific SOP.

By prioritizing accurate chemical identification and leveraging the detailed information within the Safety Data Sheet, you can establish robust safety protocols that protect researchers, ensure regulatory compliance, and build a foundation of trust in your laboratory's safety culture.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.